Product packaging for 4-Chloroquinolin-3-amine(Cat. No.:CAS No. 58401-43-7)

4-Chloroquinolin-3-amine

Cat. No.: B1584270
CAS No.: 58401-43-7
M. Wt: 178.62 g/mol
InChI Key: FWICNGJRPKVYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroquinolin-3-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1584270 4-Chloroquinolin-3-amine CAS No. 58401-43-7

Properties

IUPAC Name

4-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWICNGJRPKVYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355793
Record name 4-chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58401-43-7
Record name 4-Chloro-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58401-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloroquinolin-3-amine

This compound is a pivotal heterocyclic intermediate in medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C4 position and a nucleophilic amino group at the C3 position, makes it a versatile scaffold for constructing more complex molecules. This compound serves as a critical starting material for various pharmacologically active agents. Notably, 3-amino-4-chloroquinoline derivatives have been investigated for their potential as anticancer therapeutics, demonstrating effects such as cell growth inhibition and apoptosis induction[1]. Furthermore, the aminoquinoline core is recognized for its immunomodulatory properties, with related compounds found to enhance immune responses to vaccines by stimulating antigen presentation[1].

This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. The core strategy involves a two-stage process: the synthesis of the key precursor, 4-chloro-3-nitroquinoline, followed by its selective reduction to the target amine.

Primary Synthetic Pathway: From 4-Hydroxyquinoline to this compound

The most established and reliable synthesis of this compound proceeds via the key intermediate 4-chloro-3-nitroquinoline[2]. This pathway is advantageous as it utilizes readily available starting materials and involves well-understood, high-yielding chemical transformations. The overall process can be logically divided into two distinct phases: precursor synthesis and the final reduction.

Phase 1: Synthesis of the Precursor, 4-Chloro-3-nitroquinoline

The journey begins with 4-hydroxyquinoline, which is first nitrated to introduce the nitro group at the C3 position, followed by a chlorination reaction to replace the C4 hydroxyl group.

The initial step is the electrophilic nitration of 4-hydroxyquinoline to produce 4-hydroxy-3-nitroquinoline. The hydroxyl group at the C4 position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich C3 position. This reaction is typically carried out using a standard nitrating mixture of nitric acid and sulfuric acid.

With the nitro group in place, the C4 hydroxyl group is converted to a chlorine atom. This transformation is crucial for subsequent reactions. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF)[3].

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): This is a powerful chlorinating agent for converting hydroxyl groups to chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

  • N,N-Dimethylformamide (DMF): DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent electrophile than thionyl chloride itself, facilitating a more efficient conversion of the hydroxyl group.

The overall workflow for the synthesis of the 4-chloro-3-nitroquinoline precursor is illustrated below.

cluster_precursor Phase 1: Precursor Synthesis Start 4-Hydroxyquinoline Intermediate 4-Hydroxy-3-nitroquinoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 4-Chloro-3-nitroquinoline (Key Precursor) Intermediate->Product Chlorination (SOCl₂, cat. DMF)

Caption: Workflow for the synthesis of the 4-chloro-3-nitroquinoline precursor.

Experimental Protocol: Synthesis of 4-Chloro-3-nitroquinoline[3]

Objective: To synthesize the intermediate 4-chloro-3-nitroquinoline from 4-hydroxy-3-nitroquinoline.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-Hydroxy-3-nitroquinoline190.1518.7 g (98.4 mmol)1.0
Dichloromethane (DCM)-150 mL-
Thionyl chloride (SOCl₂)118.9717.2 mL (236 mmol)2.4
N,N-Dimethylformamide (DMF)73.099.2 mL (118 mmol)1.2
Ice Water-As needed-

Procedure:

  • Suspend 4-hydroxy-3-nitroquinoline (18.7 g, 98.4 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Sequentially add thionyl chloride (17.2 mL, 236 mmol) and N,N-dimethylformamide (9.2 mL, 118 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice water to quench the excess thionyl chloride.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-chloro-3-nitroquinoline. The product typically appears as a white to off-white crystalline powder[2].

Phase 2: Reduction of 4-Chloro-3-nitroquinoline to this compound

The final and critical step is the selective reduction of the nitro group at the C3 position to an amino group, yielding the target compound. This transformation must be performed under conditions that do not affect the chloro-substituent at the C4 position or the quinoline ring system itself.

Causality of Method Choice: Several methods are effective for the reduction of aromatic nitro compounds. Common choices include:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method. The reaction is typically carried out in an acidic medium (like concentrated HCl) or an alcohol solvent. It is known for its high chemoselectivity.

  • Iron (Fe) in Acetic Acid or HCl: A cost-effective and "greener" alternative that works well for aromatic nitro group reductions.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. While effective, this method carries a risk of dehalogenation (hydrodechlorination) of the C4-chloro group, making it a less ideal choice without careful optimization.

Given its reliability and chemoselectivity, reduction using tin(II) chloride is a preferred method for this specific transformation.

cluster_reduction Phase 2: Final Reduction Precursor 4-Chloro-3-nitroquinoline FinalProduct This compound (Target Compound) Precursor->FinalProduct Selective Reduction (e.g., SnCl₂ / HCl)

Caption: Final reduction step to yield this compound.

Experimental Protocol: Reduction of 4-Chloro-3-nitroquinoline

Objective: To synthesize the final product, this compound, by selective reduction of the nitro precursor.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Sample QuantityMolar Equiv.
4-Chloro-3-nitroquinoline208.6010.0 g (47.9 mmol)1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6354.1 g (240 mmol)~5.0
Ethanol (EtOH) or Acetic Acid-200 mL-
Concentrated HCl (optional)-As needed-
Sodium hydroxide (NaOH) solution-As needed-
Ethyl Acetate (EtOAc)-As needed-

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitroquinoline (10.0 g, 47.9 mmol) in ethanol or acetic acid (200 mL).

  • Add tin(II) chloride dihydrate (54.1 g, 240 mmol) to the solution. If using ethanol, add concentrated HCl dropwise until the solution is acidic.

  • Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. If the solvent is acidic, carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that hinges on the successful preparation of the 4-chloro-3-nitroquinoline intermediate. The subsequent selective reduction of the nitro group provides a reliable route to the final product. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly during the reduction step to avoid dehalogenation, is paramount for achieving high yields and purity of this valuable synthetic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Chloroquinolin-3-amine (CAS No. 58401-43-7). As a key heterocyclic building block, its unique electronic and structural features make it a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical predictions and available experimental data to facilitate its application in research and development. We will delve into its structural attributes, spectroscopic characteristics, a plausible synthetic pathway, and essential safety protocols.

Introduction

This compound is a substituted quinoline derivative featuring both an amine and a chloro group on the pyridine ring. This arrangement of a halogen and an amino group on adjacent positions of the quinoline core imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. The quinoline scaffold itself is a well-established pharmacophore, present in numerous therapeutic agents, most notably antimalarials like chloroquine.[1] The specific substitution pattern of this compound allows for targeted modifications, making it a valuable starting material for generating libraries of novel compounds for biological screening. Recent interest has also highlighted its potential as a vaccine adjuvant and an anticancer agent, further underscoring the need for a detailed understanding of its chemical and physical properties.[2][3]

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective use in experimental settings. These parameters influence solubility, reactivity, and bioavailability. The data presented below combines experimentally determined values with well-regarded computational predictions.

PropertyValueData TypeSource(s)
CAS Number 58401-43-7Experimental[4][5][6]
Molecular Formula C₉H₇ClN₂Experimental[4][5]
Molecular Weight 178.62 g/mol Experimental[4][5]
Appearance Yellowish brown solidExperimental
Melting Point 142-143 °CExperimental
Boiling Point 308.1 ± 22.0 °CPredicted[7]
Density 1.363 ± 0.06 g/cm³Predicted
pKa (acidic) 3.55 ± 0.24Predicted
LogP 2.47 - 2.57Computational[4][7]
Topological Polar Surface Area (TPSA) 38.91 ŲComputational[4]

Note: Predicted values are derived from computational algorithms and should be used as estimates until experimentally verified.

Solubility Profile

Experimentally determined quantitative solubility data for this compound is not widely available in the literature. However, based on its structure and predicted LogP value, it is expected to exhibit moderate solubility in polar organic solvents.[2] For practical lab work, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol or ethanol are recommended as starting points for solubilization. Its basic amino group suggests that solubility may be enhanced in acidic aqueous solutions due to salt formation.

Structural and Electronic Features

The molecule consists of a bicyclic quinoline core with a chlorine atom at position 4 and a primary amine group at position 3. The chloro group acts as an electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution reactions. The amino group is a key site for derivatization and influences the basicity and hydrogen bonding capacity of the molecule.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible and widely used method for analogous compounds involves the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline precursor.[8] The synthesis of 4-aminoquinoline derivatives is a well-established field in organic chemistry.[9][10]

The general strategy involves reacting a suitable 4-chloroquinoline with an amino source. A common precursor would be 3-nitro-4-chloroquinoline, which could then be reduced to the desired product.

workflow start Starting Material (e.g., 4-Hydroxy-3-nitroquinoline) step1 Chlorination (e.g., POCl₃) start->step1 intermediate Intermediate (4-Chloro-3-nitroquinoline) step1->intermediate step2 Nucleophilic Aromatic Substitution / Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step2 product Final Product (this compound) step2->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative example based on general procedures for similar compounds and has not been optimized for this compound specifically.

Step 1: Synthesis of 4-Chloro-3-nitroquinoline

  • To a round-bottom flask, add 4-hydroxy-3-nitroquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a fume hood.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitroquinoline.

Step 2: Reduction to this compound

  • Suspend the 4-chloro-3-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂, 3-5 equivalents) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • If using SnCl₂, basify the cooled reaction mixture with a concentrated NaOH solution to precipitate the tin salts and dissolve the product.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • Amino Group: The primary amine at the C3 position is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and diazotization. This serves as a primary handle for derivatization.

  • Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although its reactivity is modulated by the adjacent electron-donating amino group. This allows for the introduction of various nucleophiles at this position.

Analytical and Spectroscopic Profile

While specific, publicly archived experimental spectra for this compound are scarce, some suppliers indicate the availability of NMR and MS data upon request.[11] Based on its structure, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, typically in the range of 7.0-8.5 ppm. A broad singlet corresponding to the two protons of the NH₂ group would also be expected, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbons attached to the nitrogen and chlorine atoms (C3 and C4) would show characteristic shifts influenced by the electronegativity of these heteroatoms. Aromatic carbons typically resonate between 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit key absorption bands confirming the presence of the main functional groups:

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3200-3500 cm⁻¹ region.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 178. An isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom.

Safety, Handling, and Storage

Hazard Identification

Commercial suppliers classify this compound with the GHS07 pictogram and a "Warning" signal word, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[4] Safety data for closely related isomers like 4-amino-7-chloroquinoline suggest potential for acute oral toxicity and serious eye irritation.[12]

GHS Hazard Statements (Inferred from related compounds):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13]

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is between 2-8°C.[11]

  • Protect from light to prevent degradation.[4]

  • Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.[11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and chemical synthesis. This guide has consolidated the available physicochemical data, outlined a plausible synthetic approach, and provided essential safety and handling information. While a lack of publicly available experimental spectral data necessitates a predictive approach to its analytical characterization, the information provided herein serves as a robust foundation for researchers to incorporate this compound into their scientific endeavors. Further experimental validation of the predicted properties is encouraged to enrich the collective understanding of this versatile molecule.

References

An In-depth Technical Guide to 4-Chloroquinolin-3-amine (CAS No. 58401-43-7): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloroquinolin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis strategies, core reactivity, and its pivotal role in the development of targeted therapeutics, including kinase inhibitors and potential protein degraders.

Introduction: The Quinoline Core and Its Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most famously the antimalarial drug chloroquine. The introduction of specific functional groups onto this bicyclic aromatic system allows for the fine-tuning of pharmacological properties. This compound (also known as 3-Amino-4-chloroquinoline) has emerged as a particularly valuable intermediate. Its unique arrangement of an amino group at the 3-position and a reactive chloro group at the 4-position provides a versatile platform for constructing complex molecules with diverse biological activities. This compound is instrumental in synthesizing libraries of derivatives for screening against various therapeutic targets, including kinases and pathogenic proteins.

Physicochemical and Structural Characteristics

This compound is typically a yellowish-brown solid at room temperature. Its structure features a quinoline ring system with two key functional groups that dictate its reactivity: an electron-donating amino group and an electron-withdrawing chloro group positioned for facile displacement.

PropertyValue / DescriptionSource(s)
CAS Number 58401-43-7
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Yellowish-brown solid
Purity Typically ≥97%
SMILES NC1=C(Cl)C2=CC=CC=C2N=C1
Topological Polar Surface Area (TPSA) 38.91 Ų
LogP (Computed) 2.4704
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Storage 4°C, protect from light

Synthesis Strategies

While this compound is commercially available, understanding its synthesis provides context for its utility. The preparation of substituted 4-aminoquinolines generally falls into several major strategic categories. A common approach involves the construction of the quinoline ring system from acyclic precursors, followed by functional group interconversion.

A relevant patented method for producing 4-amino-chloroquinolines involves the condensation of an appropriate amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one, followed by aromatization, often catalyzed by a ruthenium-based catalyst.

More broadly, the synthesis of the 4-aminoquinoline scaffold can be achieved via nucleophilic aromatic substitution on a precursor like 4,7-dichloroquinoline. Other advanced methods include palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of amines.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 carbon electron-deficient and thus an excellent electrophilic site for attack by nucleophiles.

The generally accepted mechanism proceeds in two steps:

  • Nucleophilic Attack: A nucleophile (typically an amine) attacks the C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

This powerful and predictable reactivity allows for the straightforward coupling of various amines, alcohols, and thiols to the quinoline core, enabling the generation of diverse molecular libraries.

A Technical Guide to the Spectroscopic Profile of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinolin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, which is a core structure in many pharmacologically active molecules, a thorough understanding of its chemical and physical properties is paramount for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis provides a fundamental and powerful tool for the structural elucidation and purity assessment of such compounds. This in-depth technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are based on established principles of spectroscopy and comparative data from structurally related molecules, offering a valuable resource for researchers working with this and similar chemical entities.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key structural features that influence its spectral characteristics.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of similar structures.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the amine group. The electron-withdrawing effects of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating nature of the amino group, will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5sH-2
~7.8 - 8.0mH-5, H-8
~7.4 - 7.6mH-6, H-7
~4.0 - 5.0br s-NH₂

Rationale for Assignments:

  • H-2: This proton is situated on a carbon adjacent to the heterocyclic nitrogen and is deshielded, thus appearing at a downfield chemical shift.

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring portion of the quinoline will appear as a complex multiplet in the aromatic region. Protons H-5 and H-8 are typically found further downfield due to their proximity to the fused heterocyclic ring.

  • -NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature. This signal will typically disappear upon the addition of D₂O due to proton exchange.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum will be characterized by nine distinct signals corresponding to the nine carbon atoms in the this compound structure.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-2
~148C-8a
~145C-4
~135C-3
~130C-6
~128C-5
~125C-7
~122C-4a
~120C-8

Rationale for Assignments:

  • The chemical shifts are predicted based on the known electronic effects of the substituents on the quinoline ring. The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-4) are expected to be significantly deshielded and appear at the downfield end of the spectrum.

  • The carbon bearing the amino group (C-3) will also be influenced, and its chemical shift will be distinct from the other aromatic carbons.

  • The remaining carbons of the benzene ring will resonate in the typical aromatic region, with their precise chemical shifts influenced by their position relative to the fused heterocyclic ring and the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic quinoline ring, and the C-Cl stretch.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H symmetric and asymmetric stretching (primary amine)
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1600 - 1450Medium to StrongC=C and C=N aromatic ring stretching
1350 - 1250StrongAromatic C-N stretching
850 - 750StrongC-H out-of-plane bending
750 - 700MediumC-Cl stretching

Causality Behind Experimental Observations:

  • N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]

  • Aromatic C-H Stretching: The presence of the quinoline ring system will give rise to multiple weak to medium bands just above 3000 cm⁻¹.

  • N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected to appear as a strong band in this region.

  • Aromatic Ring Stretching: The conjugated π-system of the quinoline ring will result in several characteristic absorption bands in the fingerprint region.

  • C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group will produce a strong absorption band.

  • C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
178/180Molecular ion [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
143[M - Cl]⁺
116[M - Cl - HCN]⁺

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is likely to proceed through initial loss of a chlorine atom, followed by the elimination of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation pattern for such heterocyclic systems.

G cluster_0 Fragmentation Pathway mol This compound m/z = 178/180 frag1 [M - Cl]⁺ m/z = 143 mol->frag1 - Cl frag2 [M - Cl - HCN]⁺ m/z = 116 frag1->frag2 - HCN

Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw free induction decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and all significant fragment ions.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the characteristic spectral features outlined in this document, researchers and scientists can confidently identify and characterize this important heterocyclic compound. The provided interpretations, based on fundamental spectroscopic principles and comparative analysis, serve as a valuable reference for those engaged in the synthesis and development of novel quinoline-based molecules for various applications, particularly in the field of drug discovery.

References

reactivity and stability of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloroquinolin-3-amine

This guide provides an in-depth analysis of the chemical (CAS 58401-43-7), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships that govern the molecule's behavior, offering field-proven insights into its practical application and handling.

Molecular Architecture and Electronic Landscape

This compound is a bifunctional quinoline derivative. Its reactivity is dictated by the interplay of three key features: the quinoline core, the C3-amino group, and the C4-chloro substituent.

  • Quinoline Core: A fused aromatic system, the quinoline ring is inherently electron-deficient, particularly at the C2 and C4 positions. This deficiency is amplified by the electron-withdrawing nature of the ring nitrogen.

  • C3-Amino Group (-NH₂): As a primary amine, this group is a potent electron-donating group through resonance and a primary site for nucleophilic attack and hydrogen bonding. Its presence modulates the electron density of the entire ring system.

  • C4-Chloro Group (-Cl): An electron-withdrawing group by induction but a weak electron-donating group by resonance. Crucially, it is positioned at an electron-deficient carbon and serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

The molecule's structure and key properties are summarized below.

PropertyValueSource
CAS Number 58401-43-7[2][3]
Molecular Formula C₉H₇ClN₂[2][3]
Molecular Weight 178.62 g/mol [2][3]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
logP 2.4704[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Purity (Typical) ≥97%[2]

Core Reactivity: A Tale of Two Functional Groups

The primary reactivity pathways for this compound revolve around the nucleophilicity of the C3-amine and the electrophilicity of the C4-carbon, making it a versatile scaffold for constructing more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the most significant and widely exploited reaction pathway for this molecule. The electron-deficient nature of the quinoline ring system makes the C4 position highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[1][4] This reaction is the cornerstone for synthesizing a vast array of 4-substituted-3-aminoquinoline derivatives, which are precursors to compounds with significant biological activity, including potential anticancer and antimalarial agents.[5][6]

Causality of Reactivity: The SNAr mechanism is facilitated because the addition of a nucleophile to the C4 position creates a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized effectively across the aromatic system and onto the electronegative ring nitrogen, which stabilizes the intermediate and lowers the activation energy for the reaction.

Caption: Generalized SNAr mechanism at the C4 position.

Common nucleophiles used in this reaction include primary and secondary amines, alcohols, and thiols. Reaction conditions can be tailored; conventional heating in solvents like DMF or the use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[4]

Reactions at the C3-Amino Group

The primary amine at the C3 position behaves as a typical aromatic amine. It is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides. This reaction must be carefully controlled, as over-alkylation to form secondary and tertiary amines or even quaternary ammonium salts is possible.[7]

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X).

The presence of the C4-chloro group can influence the basicity and nucleophilicity of the C3-amine through its inductive electron-withdrawing effect.

Stability and Degradation Profile

Understanding the stability of this compound is critical for its effective use in synthesis and for ensuring the integrity of resulting products.

Key Factors Influencing Stability
  • Light: Aromatic amines are often susceptible to photo-oxidation. The quinoline nucleus can absorb UV light, leading to the formation of reactive excited states that can degrade the molecule. Therefore, it is recommended to store the compound protected from light.[2]

  • Temperature: While the solid is relatively stable, prolonged exposure to high temperatures, especially in solution, can promote degradation. Thermal degradation of amines can be complex, potentially involving polymerization or reaction with solvent impurities.[8] Standard storage conditions are often refrigerated (e.g., 4°C) to minimize thermal decomposition over long periods.[2]

  • pH and Hydrolysis: In highly acidic or basic aqueous solutions, the C4-chloro group may be susceptible to hydrolysis to form the corresponding 4-hydroxyquinolin-3-amine, particularly upon heating. The rate of this hydrolysis is generally slow under neutral conditions.

  • Oxidizing Agents: The amino group is readily oxidized. Contact with strong oxidizing agents should be avoided to prevent the formation of nitroso, nitro, or polymeric degradation products.[9]

Degradation_Pathways cluster_conditions Degradation Triggers A This compound B Photo-oxidation Products (e.g., colored polymers) A->B C 4-Hydroxyquinolin-3-amine (Hydrolysis Product) A->C H₂O / Δ D Oxidized Species (Nitroso, Nitro derivatives) A->D [O] Light Light (UV) Light->B Heat_pH Heat / H₂O (Acidic or Basic pH) Heat_pH->C Oxidants Oxidizing Agents Oxidants->D

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following protocols are essential:

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 4°C is recommended.[2]

  • Handling: Handle in a well-ventilated place, such as a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid creating dust.[10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocol: SNAr with an Aliphatic Amine

This protocol provides a self-validating workflow for the synthesis of an N-alkyl-4-aminoquinolin-3-amine derivative, a common application of the title compound.

Objective: To synthesize N-butyl-3-aminoquinolin-4-amine via nucleophilic aromatic substitution.

Materials:

  • This compound

  • n-Butylamine (excess, ~3-5 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or neat if butylamine is used as solvent)

  • Dichloromethane (DCM)

  • 5% aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (silica gel)

  • Mobile phase for TLC (e.g., 9:1 DCM:Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (or neat n-butylamine).

  • Reagent Addition: Add n-butylamine (3-5 eq) to the flask. Causality Note: An excess of the amine nucleophile is used to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.

  • Heating: Heat the reaction mixture to 80-130°C. The optimal temperature depends on the solvent and the reactivity of the amine.[5]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically. Spot the starting material and the reaction mixture on a TLC plate and elute with the mobile phase. The reaction is complete when the starting material spot has been completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Take up the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aq. NaHCO₃, water, and brine. Causality Note: The bicarbonate wash removes any residual acidic byproducts (HCl).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-butyl-3-aminoquinolin-4-amine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for a typical SNAr reaction.

Safety and Hazard Profile

While specific GHS data for this compound is not extensively published, the hazard profile can be inferred from its structural components: a chloro-aromatic and an amino-aromatic. Related compounds like 4-chloroaniline and quinoline are classified as toxic and irritants.[12][13][14]

  • Potential Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12][15]

  • Precautionary Measures: Always handle with appropriate engineering controls (fume hood) and PPE.[11] Avoid breathing dust and prevent contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[11]

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Structural Characterization of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence stems from its ability to intercalate with DNA and inhibit key enzymes, leading to applications ranging from antimalarials like chloroquine to novel anticancer agents.[1] 4-Chloroquinolin-3-amine (CAS No: 58401-43-7), a specific isomer within this privileged class, represents a versatile building block for the synthesis of new chemical entities.[2][3][4] Its unique substitution pattern—an electron-donating amine group at the 3-position and an electron-withdrawing chlorine atom at the 4-position—creates a distinct electronic and steric profile that is of significant interest to drug development professionals.

This guide provides a comprehensive framework for the structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind these analytical choices. A robust and unambiguous structural verification is the bedrock upon which all subsequent biological and pharmacological data are built. This document outlines a self-validating system of orthogonal analytical techniques designed to provide an unassailable structural proof for researchers, scientists, and drug development professionals.

Foundational Properties and Molecular Identity

Before embarking on spectroscopic analysis, it is imperative to confirm the foundational properties of the molecule. This initial data provides the theoretical basis for interpreting subsequent experimental results.

Table 1: Core Molecular Properties of this compound
PropertyValueSource
Molecular Formula C₉H₇ClN₂[2][4]
Molecular Weight 178.62 g/mol [2][4]
CAS Number 58401-43-7[2][3][4]
Canonical SMILES C1=CC=C2C(=C1)C(=C(C=N2)Cl)N[4]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Mass Spectrometry: The First Experimental Proof

Mass Spectrometry (MS) provides the most direct evidence of a compound's molecular weight, serving as the initial and most critical checkpoint in structural verification.

Theoretical Underpinnings & Expected Results

For this compound, the key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a predictable isotopic signature in the mass spectrum.

  • Molecular Ion Peak [M]⁺: Corresponding to the molecular weight with the ³⁵Cl isotope, expected at m/z ≈ 178.04.

  • Isotopic Peak [M+2]⁺: Corresponding to the molecule with the ³⁷Cl isotope, expected at m/z ≈ 180.04.

  • Intensity Ratio: The relative intensity of the [M]⁺ to [M+2]⁺ peaks should be approximately 3:1, which is a hallmark confirmation of the presence of a single chlorine atom.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV. This is a standard hard ionization technique that provides reproducible fragmentation patterns.

    • Inlet System: Use a direct insertion probe or a Gas Chromatography (GC) inlet if sample purity is a concern.

    • Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution mass measurement.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and potential fragments.

  • Data Acquisition: Introduce the sample into the ion source. Acquire several scans to ensure signal stability and average the spectra.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ and the [M+2]⁺ peak.

    • Confirm the ~3:1 intensity ratio.

    • Analyze the fragmentation pattern for structural clues (e.g., loss of Cl, HCN).

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Theoretical Underpinnings & Expected Absorptions

Based on its structure, this compound is a primary aromatic amine. The expected IR absorptions are highly characteristic.[5]

Table 2: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration ModeExpected IntensityRationale & Commentary
3450–3300N-H Asymmetric & Symmetric StretchMedium, Sharp (two bands)The presence of two distinct, sharp peaks in this region is definitive proof of a primary amine (-NH₂).[5][6]
3100–3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds in the quinoline ring system.
1650–1580N-H Bend (Scissoring)Medium to StrongThis bending vibration further confirms the primary amine functionality.[5][6]
1600–1450Aromatic C=C & C=N StretchMedium to Strong (multiple bands)These absorptions are characteristic of the quinoline aromatic core.
1335–1250Aromatic C-N StretchStrongThe position of this band is indicative of an amine attached to an aromatic ring.[5]
850–650C-Cl StretchMedium to StrongThis bond vibration typically appears in the fingerprint region and can be difficult to assign definitively without computational support.

Visualizing Key Vibrational Modes

cluster_0 This compound cluster_1 Expected IR Absorptions (cm⁻¹) Structure Molecular Structure NH_Stretch N-H Stretch (3450-3300) Structure->NH_Stretch NH_Bend N-H Bend (1650-1580) Structure->NH_Bend CN_Stretch Aromatic C-N Stretch (1335-1250) Structure->CN_Stretch Aromatic Aromatic C=C/C=N (1600-1450) Structure->Aromatic

Caption: Key functional groups and their characteristic IR regions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Label the significant peaks and compare them against the expected values in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Theoretical Underpinnings & Expected Spectra
  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm. The chemical shift can be highly variable depending on solvent and concentration.

    • Aromatic Protons: Five protons on the quinoline ring system, expected in the 7-9 ppm region. Their chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) will be complex but are predictable based on the electronic effects of the chloro and amino substituents. Protons adjacent to the ring nitrogen will be the most downfield (highest ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.

    • Carbon Count: Expect 9 distinct signals for the 9 carbon atoms in the molecule.

    • Chemical Shifts: The chemical shifts will be influenced by the attached atoms. The carbon atom bonded to the chlorine (C4) and the carbon bonded to the amine (C3) will be significantly affected. Aromatic carbons typically appear between 110-160 ppm.

Integrated Characterization Workflow

start Sample: this compound ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr data_integration Data Integration & Analysis ms->data_integration MW & Isotopic Pattern ir->data_integration Functional Groups nmr->data_integration Connectivity Map final_structure Verified Structure data_integration->final_structure

References

A Guide to Theoretical and Computational Analysis of 4-Chloroquinolin-3-amine: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][2][3] Within this esteemed class of compounds, 4-Chloroquinolin-3-amine presents a unique substitution pattern that warrants in-depth investigation. Its structural features—a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 3-position—suggest a versatile building block for the synthesis of novel therapeutic candidates.[4][5]

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols rooted in established quantum chemical methods. By elucidating the molecule's structural, electronic, and reactive properties, this guide aims to accelerate its exploration in drug discovery pipelines.

Part 1: Quantum Chemical Characterization

The cornerstone of understanding a molecule's intrinsic properties lies in the application of quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting molecular characteristics with a high degree of accuracy.[2][3] The following workflow outlines the essential computational steps for a thorough analysis of this compound.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the global minimum on the potential energy surface.

Protocol: Geometry Optimization

  • Input Structure: A 2D or approximate 3D structure of this compound is drawn using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is selected as the primary computational engine. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[2]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds.

  • Execution: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian. The output will provide the optimized Cartesian coordinates of each atom, as well as key structural parameters.

Causality: An accurate optimized geometry is paramount as all subsequent calculations, including vibrational frequencies and electronic properties, are dependent on this structure. An incorrect geometry will lead to erroneous predictions.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to ensure that the structure corresponds to a true energy minimum and to predict its vibrational spectra.

Protocol: Vibrational Analysis

  • Input: The optimized geometry of this compound from the previous step.

  • Calculation: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Verification: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum.

  • Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities are used to simulate the infrared (IR) and Raman spectra.

  • Scaling: It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental data, as theoretical calculations are performed on a single molecule in the gaseous state and do not account for anharmonicity.[2]

Trustworthiness: The comparison of the theoretically predicted IR and Raman spectra with experimentally obtained spectra serves as a crucial validation of the chosen computational method and the accuracy of the optimized structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Protocol: HOMO-LUMO Analysis

  • Input: The optimized molecular geometry.

  • Calculation: The HOMO and LUMO energies are obtained from the output of the DFT calculation.

  • Data Extraction: The energies of the HOMO and LUMO are used to calculate various quantum chemical descriptors.

Table 1: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOThe energy required to remove an electron
Electron Affinity (A) -ELUMOThe energy released when an electron is added
Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of an electron
Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Softness (S) 1 / (2η)A measure of chemical reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2The power to attract electrons
Electrophilicity Index (ω) μ2 / (2η)A measure of electrophilic character

These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Protocol: MEP Map Generation

  • Input: The optimized molecular geometry and its calculated wavefunction.

  • Calculation: The MEP is calculated on the molecule's electron density surface.

  • Visualization: The MEP is visualized as a color-coded map, where:

    • Red: Regions of high electron density (negative potential), indicating sites for electrophilic attack.

    • Blue: Regions of low electron density (positive potential), indicating sites for nucleophilic attack.

    • Green: Regions of neutral potential.

The MEP map for this compound would likely show a negative potential around the nitrogen atom of the quinoline ring and the amino group, and a positive potential around the hydrogen atoms.

Part 2: Application in Drug Development - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a target protein.

Molecular Docking Workflow

The following is a generalized workflow for performing a molecular docking study.

Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically a pocket or cavity where the natural substrate binds.

    • A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to systematically search for the best binding poses of the ligand within the defined grid box.

  • Analysis of Results:

    • The results are ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 2: Example of Molecular Docking Results

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundPlasmodium falciparum Lactate Dehydrogenase-7.5ASP53, ILE54, GLY99ASP53 (O) ... H-N (amine)
Chloroquine (Reference)Plasmodium falciparum Lactate Dehydrogenase-8.2ASP53, VAL55, LYS102ASP53 (O) ... H-N (side chain)

Note: The data in this table is illustrative and would need to be generated from an actual docking simulation.

Expertise & Experience: The choice of the target protein is critical and should be based on the therapeutic area of interest. For 4-aminoquinolines, relevant targets could include proteins from the malaria parasite Plasmodium falciparum or various kinases involved in cancer.[4][7] The interpretation of docking results requires an understanding of protein-ligand interactions and can provide valuable insights for lead optimization.

Part 3: Visualizations

Visual representations are essential for conveying complex information in a clear and concise manner.

Computational_Workflow cluster_Quantum Quantum Chemical Calculations cluster_Docking Molecular Docking Input_Structure 2D/3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Vibrational_Analysis Vibrational Analysis Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Ligand Optimized Ligand Structure Geometry_Optimization->Optimized_Ligand Docking_Simulation Docking Simulation Optimized_Ligand->Docking_Simulation Target_Protein Target Protein (from PDB) Target_Protein->Docking_Simulation Binding_Analysis Binding Affinity & Interaction Analysis Docking_Simulation->Binding_Analysis

Caption: A workflow for the theoretical and computational analysis of this compound.

Caption: The molecular structure of this compound.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust and validated pathway for the in-depth characterization of this compound. By systematically analyzing its geometric, vibrational, and electronic properties, and by exploring its potential interactions with biological targets through molecular docking, researchers can gain critical insights into its therapeutic potential. This framework not only serves as a guide for studying the title compound but also as a template for the computational investigation of other novel heterocyclic compounds in the ongoing quest for new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline ring systems to form the 1H-pyrazolo[3,4-b]quinoline scaffold has garnered significant attention in the fields of medicinal chemistry and materials science. These tricyclic azaheterocyclic compounds are structurally analogous to purine bases, suggesting a potential for interaction with various biological targets.[1][2] Indeed, derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antiviral, antimicrobial, and antitumor properties.[3][4] Furthermore, their unique photophysical characteristics have led to their investigation as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[5][6]

The synthetic versatility of the quinoline and pyrazole precursors allows for extensive functionalization, enabling the fine-tuning of their biological and physical properties. This document provides a detailed guide for the synthesis of the pyrazolo[3,4-b]quinoline core, specifically utilizing 4-chloroquinolin-3-amine as a key starting material. The protocols and insights provided herein are intended for researchers, scientists, and professionals in drug development seeking to explore this promising class of compounds.

Synthetic Strategy and Mechanistic Rationale

The synthesis of pyrazolo[3,4-b]quinolines from this compound can be efficiently achieved through a condensation reaction with a suitable hydrazine, followed by an intramolecular cyclization. This approach leverages the reactivity of the amino and chloro substituents on the quinoline core to construct the fused pyrazole ring.

A plausible reaction mechanism for this transformation is outlined below. The initial step involves the nucleophilic attack of the hydrazine on the electrophilic carbon at the 4-position of the quinoline ring, leading to the displacement of the chloride leaving group. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the carbon of the imine formed in situ from the 3-amino group. Subsequent aromatization yields the stable pyrazolo[3,4-b]quinoline scaffold.

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow from this compound to the pyrazolo[3,4-b]quinoline product.

Synthetic Workflow Synthetic Workflow for Pyrazolo[3,4-b]quinoline start Start: this compound reagents Reagents: Hydrazine Hydrate Ethanol (Solvent) Triethylamine (Base) start->reagents Add reaction Reaction: Reflux, 12-18 h reagents->reaction Initiate workup Workup: Cooling & Precipitation Filtration & Washing reaction->workup Proceed to purification Purification: Recrystallization or Column Chromatography workup->purification Purify product Product: Pyrazolo[3,4-b]quinoline purification->product characterization Characterization: NMR, MS, IR product->characterization Analyze

Caption: Synthetic workflow for pyrazolo[3,4-b]quinoline.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a representative pyrazolo[3,4-b]quinoline from this compound and hydrazine hydrate.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Triethylamine

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Reagent Addition: To this solution, add triethylamine (a few drops) as a base to facilitate the reaction. Subsequently, add hydrazine hydrate (1.5 eq.) dropwise at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 15-20 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the excess solvent and hydrazine hydrate can be removed under reduced pressure using a rotary evaporator.[3]

  • Isolation: Pour the concentrated reaction mixture or the cooled suspension into cold water. Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the filtered solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the obtained solid product under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Characterization of the Synthesized Pyrazolo[3,4-b]quinoline

The structure and purity of the synthesized pyrazolo[3,4-b]quinoline should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline and pyrazole rings, as well as signals for any substituents. The NH proton of the pyrazole ring will appear as a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the fused heterocyclic system.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the product.
IR Spec. Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N, and C=C stretching in the aromatic region.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction.Increase reaction time or temperature. Ensure the quality of reagents.
Poor precipitation.Concentrate the reaction mixture further before adding to water. Cool the solution in an ice bath to promote precipitation.
Impure product Incomplete removal of starting materials.Optimize the washing steps. Perform purification by column chromatography.
Side reactions.Adjust reaction conditions (e.g., temperature, base).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of the valuable pyrazolo[3,4-b]quinoline scaffold starting from this compound. The detailed protocol, mechanistic insights, and characterization guidelines are designed to enable researchers to successfully synthesize and explore this important class of heterocyclic compounds for various applications in drug discovery and materials science. The inherent versatility of this synthetic route allows for the introduction of a wide range of substituents on both the quinoline and pyrazole moieties, paving the way for the development of novel and potent bioactive molecules.

References

Application Note: 4-Chloroquinolin-3-amine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and oncology.

Introduction: The Central Role of Kinases and the Quinoline Scaffold

Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and the search for novel scaffolds to target the highly conserved ATP-binding site remains a key focus of drug discovery.[1]

The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5] Its bicyclic, aromatic, and electron-deficient nature allows for diverse functionalization, enabling the fine-tuning of inhibitor potency and selectivity.[6] Among the many quinoline-based starting materials, 4-chloroquinolin-3-amine stands out as a particularly valuable precursor. Its two reactive sites—the C4-chloro and C3-amino groups—provide orthogonal handles for introducing diverse chemical moieties through well-established synthetic methodologies, facilitating the rapid generation of compound libraries for screening.

This application note provides a technical guide on leveraging this compound for the synthesis of kinase inhibitors. It includes a detailed protocol for the synthesis of a representative inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and a standard protocol for evaluating its biochemical activity.

Synthetic Strategy: Functionalization of the this compound Core

The strategic value of this compound lies in the differential reactivity of its functional groups. The C4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the C3-amino group is readily acylated or can participate in its own set of coupling reactions.[7] This allows for a modular and systematic approach to inhibitor design.

Two of the most powerful reactions for elaborating this scaffold are the Suzuki-Miyaura cross-coupling at the C4 position and Buchwald-Hartwig amination or acylation at the C3 position.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond at the C4 position by coupling the chloroquinoline with an aryl or heteroaryl boronic acid.[8][9] This is crucial for introducing moieties that can interact with the solvent-exposed region of the kinase active site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond, allowing for the installation of various amine-containing groups.[10][11][12] Alternatively, standard acylation can be used to introduce amide functionalities at the C3 position, which often act as key hydrogen bond donors or acceptors.

The logical workflow for synthesizing a library of inhibitors typically involves a sequential functionalization, as depicted in the diagram below.

G cluster_start Starting Material cluster_step1 Step 1: C4 Functionalization cluster_step2 Step 2: C3 Functionalization cluster_final Final Product start This compound step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) start->step1 Introduce solvent-front moiety step2 Acylation / Amide Coupling (Acyl Chloride or Carboxylic Acid) step1->step2 Introduce hinge-binding moiety product Disubstituted Kinase Inhibitor step2->product

Caption: General workflow for inhibitor synthesis.

Detailed Protocol: Synthesis of an EGFR Inhibitor

This section details the synthesis of a potent EGFR inhibitor, N-(4-(3-ethynylphenyl)quinolin-3-yl)acrylamide, as a case study. This compound class is known to act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the EGFR active site.[5]

Step 1: Suzuki-Miyaura Coupling of this compound with (3-Ethynylphenyl)boronic acid

This step introduces the phenyl group at the C4 position, which will occupy a key hydrophobic pocket in the EGFR active site.

Materials:

  • This compound

  • (3-Ethynylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), (3-ethynylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and degassed water to form a 4:1 mixture. The solution should be purged with argon for 15 minutes.

    • Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.[13] The aqueous base is necessary to activate the boronic acid for transmetalation.[9]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Heat the reaction mixture to 85 °C and stir under argon for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(3-ethynylphenyl)quinolin-3-amine.

Step 2: Acylation with Acryloyl Chloride

This step installs the acrylamide "warhead," which is the Michael acceptor that will react with the active site cysteine (Cys797 in EGFR).[5]

Materials:

  • 4-(3-Ethynylphenyl)quinolin-3-amine (from Step 1)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-(3-ethynylphenyl)quinolin-3-amine (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

    • Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting amine.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final product, N-(4-(3-ethynylphenyl)quinolin-3-yl)acrylamide.

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

To validate the efficacy of the synthesized inhibitor, a biochemical assay is required to determine its half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14][15]

G start Kinase Reaction: Kinase + Substrate + ATP + Inhibitor (or DMSO) reagent1 Add ADP-Glo™ Reagent start->reagent1 Incubate (e.g., 60 min, 30°C) step1_result Kinase Reaction Stopped Unconsumed ATP Depleted reagent1->step1_result reagent2 Add Kinase Detection Reagent step1_result->reagent2 Incubate (e.g., 40 min, RT) step2_result ADP converted to ATP Luciferase/Luciferin reaction generates light reagent2->step2_result end Measure Luminescence (Signal ∝ Kinase Activity) step2_result->end Incubate (e.g., 30 min, RT)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Synthesized inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[14]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2.5 µL of EGFR kinase solution (concentration determined empirically, often near the Km(ATP)).[2][16]

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km value for the specific kinase.[2]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by luciferase to produce a light signal.[14]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

The potency of newly synthesized inhibitors should be compared against known standards and across different kinase targets to assess both activity and selectivity.

Table 1: Representative Inhibitory Activity of Quinoline-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
EGFR-Inhibitor-01 EGFR8.4Erlotinib5
EGFR-Inhibitor-01 Src250Staurosporine10
EGFR-Inhibitor-01 c-Met>10,000Foretinib1.86
RIPK2-Inhibitor-02 RIPK25.1Ponatinib8.2

Data is illustrative and compiled from literature sources for comparative purposes.[3][14][17]

A low nanomolar IC₅₀ value against the primary target (e.g., EGFR) combined with significantly higher values against off-target kinases (e.g., Src, c-Met) indicates a potent and selective inhibitor.

Conclusion

This compound is a highly effective and versatile starting material for the construction of potent kinase inhibitors. The orthogonal reactivity of its chloro and amino functionalities allows for the systematic and efficient exploration of chemical space around the quinoline core using robust and well-documented synthetic methods like Suzuki-Miyaura coupling and acylation. The protocols provided herein offer a reliable framework for synthesizing and evaluating novel quinoline-based inhibitors, empowering researchers to accelerate the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: 4-Chloroquinolin-3-amine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. The 4-aminoquinoline core, exemplified by chloroquine, has been a cornerstone of antimalarial chemotherapy for decades. However, resistance mechanisms have blunted its efficacy. This guide introduces 4-Chloroquinolin-3-amine as a versatile and underexplored building block for the synthesis of novel quinoline-based antimalarials. By shifting the key amino side chain from the traditional 4-position to the 3-position, and leveraging the reactive 4-chloro leaving group, researchers can rapidly generate diverse compound libraries. This document provides a comprehensive framework, including synthetic strategies, detailed high-throughput screening protocols, and data analysis workflows, to empower researchers to systematically explore this promising chemical space.

Introduction: The Quinoline Scaffold and the Imperative for Innovation

Quinoline-containing drugs have a storied history in the fight against malaria, acting primarily by disrupting the parasite's detoxification of heme within its digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Classic 4-aminoquinolines like chloroquine accumulate in the acidic digestive vacuole and are believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic heme, inducing oxidative stress and parasite death.

The canonical structure-activity relationship (SAR) for classic 4-aminoquinolines highlights two critical features:

  • A 7-chloro group on the quinoline ring, which is essential for activity.

  • A flexible basic diaminoalkane side chain at the 4-position, which is crucial for accumulation in the parasite's acidic food vacuole.

Widespread resistance, often linked to mutations in the parasite's chloroquine resistance transporter (PfCRT), has created an urgent need for new agents that can circumvent these mechanisms. This compound presents a strategic starting point for innovation. By altering the core substitution pattern, it is hypothesized that derivatives may exhibit modified binding interactions with heme or possess different transport properties, potentially restoring activity against resistant parasite strains. The 4-chloro position serves as an ideal synthetic handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse side chains, while the 3-amino group offers a secondary point for future diversification.

Synthesis of the this compound Scaffold

The generation of a novel compound library begins with a reliable supply of the core building block. While this compound is not as commercially prevalent as its 4-amino isomers, it can be synthesized through established quinoline chemistry principles. A plausible and efficient route involves a Gould-Jacobs type reaction followed by chlorination and reduction.[1][2][3]

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Gould-Jacobs Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction A 2-Nitroaniline C Heat (e.g., Dowtherm A) A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-3-nitroquinoline-2-carboxylate C->D E NaOH, then H+ D->E F Heat E->F G 4-Hydroxy-3-nitroquinoline F->G H POCl3, Heat G->H I 4-Chloro-3-nitroquinoline H->I J SnCl2, HCl or H2, Pd/C I->J K This compound J->K

Caption: Proposed synthetic route to the this compound scaffold.

Protocol 1: General Procedure for Library Synthesis via SNAr

This protocol describes the parallel synthesis of a library of 3-amino-4-(substituted-amino)-quinolines from the this compound core. The reactivity of the 4-chloro position facilitates coupling with a wide range of primary and secondary amines.

Rationale: The nucleophilic aromatic substitution (SNAr) is a robust method for forming C-N bonds on electron-deficient aromatic rings like the quinoline system. Heating, often with microwave irradiation, accelerates the reaction. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated in situ, preventing protonation of the nucleophile and driving the reaction to completion.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., N,N-dimethylethylenediamine, 3-(diethylamino)propylamine, piperazine derivatives)

  • Diisopropylethylamine (DIPEA)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Ethanol)

  • Microwave reaction vials or round-bottom flasks

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.2 - 1.5 eq).

  • Add DIPEA (2.0 eq).

  • Add solvent (e.g., NMP) to achieve a concentration of ~0.5 M.

  • Seal the vial and heat in a microwave reactor at 140-180°C for 30-60 minutes. Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired final compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: General Library Synthesis Scheme

Caption: General SNAr reaction for library synthesis.

High-Throughput Screening (HTS) of Novel Derivatives

A systematic HTS cascade is essential to identify promising candidates from the synthesized library.[4][5] The primary screen assesses in vitro activity against the blood stage of P. falciparum. Hits are then counterscreened for cytotoxicity against a mammalian cell line to determine selectivity.

Diagram: Antimalarial Screening Workflow

G Start Synthesized Compound Library (in DMSO) Primary Primary Screen: In Vitro Antiplasmodial Assay (SYBR Green I, P. falciparum) Start->Primary Decision1 Potency > Threshold? (e.g., IC50 < 1 µM) Primary->Decision1 Counter Counterscreen: In Vitro Cytotoxicity Assay (e.g., Resazurin, VERO cells) Decision1->Counter Yes Inactive Inactive Decision1->Inactive No Decision2 Selective? (SI > 10) Counter->Decision2 Hit Validated Hit Compound Decision2->Hit Yes Toxic Cytotoxic Decision2->Toxic No

Caption: High-throughput screening cascade for hit identification.

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay measures parasite proliferation by quantifying parasite DNA.[6][7][8] Since mature red blood cells are anucleated, the amount of DNA-intercalating SYBR Green I fluorescence is directly proportional to parasite growth.

Materials:

  • Asynchronous P. falciparum culture (e.g., 3D7 for sensitive, Dd2 for resistant)

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human O+ erythrocytes

  • 384-well black, clear-bottom assay plates

  • Lysis Buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I)

  • Control drugs: Chloroquine, Artemisinin (in DMSO)

  • Test compounds (10 mM stock in DMSO)

Procedure:

  • Plate Preparation: Using an acoustic liquid handler or pin tool, pre-spot 384-well plates with test and control compounds to create a 7-point, 3-fold serial dilution (e.g., final top concentration of 10 µM).

  • Parasite Culture Preparation: Adjust an asynchronous parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.

  • Assay Initiation: Dispense 40 µL of the parasite suspension into each well of the pre-spotted plates. Include "no drug" (0.5% DMSO) and "no parasite" (uninfected RBCs) controls.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add 40 µL of Lysis Buffer containing SYBR Green I to all wells. Mix gently and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all wells. Normalize the data to the "no drug" control (100% growth) and calculate the percent inhibition for each compound concentration. Fit the dose-response curve using a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) to determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: In Vitro Mammalian Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability.[9][10][11] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity.

Materials:

  • Mammalian cell line (e.g., VERO or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black, clear-bottom assay plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Control drug: Doxorubicin (in DMSO)

  • Test compounds (10 mM stock in DMSO)

Procedure:

  • Cell Seeding: Seed 40 µL of cell suspension into each well of a 384-well plate at a density of ~2,500 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add test and control compounds in a serial dilution identical to the antiplasmodial assay. Include "no drug" (0.5% DMSO) controls.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 8 µL of Resazurin solution to each well.

  • Incubation: Incubate for another 4-6 hours at 37°C.

  • Data Acquisition: Read fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Normalize data to the "no drug" control (100% viability) and calculate the 50% cytotoxic concentration (CC₅₀) by fitting a dose-response curve as described above.

Data Analysis and Hit Prioritization

The primary goal is to identify compounds that are potent against the parasite but non-toxic to mammalian cells. This is quantified by the Selectivity Index (SI) .[12][13][14][15]

Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

A compound is typically considered a promising hit if it has an SI value ≥ 10 , indicating at least a 10-fold greater selectivity for the parasite over the host cell.[13]

Table 1: Illustrative Screening Data for a Hypothetical Compound Series
Compound IDR-Group Side ChainIC₅₀ (3D7, nM)IC₅₀ (Dd2, nM)Resistance Index (RI)¹CC₅₀ (VERO, nM)Selectivity Index (SI)²
CQ (Control)1525016.7>50,000>200 (vs Dd2)
ART (Control)540.8>50,000>12,500 (vs Dd2)
SC-01 -CH₂CH₂-N(CH₃)₂851501.825,000167
SC-02 -CH₂CH₂CH₂-N(C₂H₅)₂40651.630,000461
SC-03 -(piperazin-1-yl)-CH₂CH₃2504001.6>50,000>125
SC-04 -CH₂(Cyclohexyl)-N(CH₃)₂1209507.945,00047

¹Resistance Index (RI) = IC₅₀ (Resistant Strain, Dd2) / IC₅₀ (Sensitive Strain, 3D7). Values close to 1 indicate a lack of cross-resistance with chloroquine. ²Selectivity Index (SI) = CC₅₀ (VERO) / IC₅₀ (Dd2). Calculated against the resistant strain as the primary target.

Interpretation of Illustrative Data:

  • SC-01 and SC-02 show excellent potency against both sensitive (3D7) and resistant (Dd2) strains. Their low RI values suggest they effectively circumvent chloroquine's resistance mechanism.

  • SC-02 , with a longer, more lipophilic side chain than SC-01, shows improved potency.

  • SC-03 , featuring a bulkier piperazine group, has reduced potency, suggesting steric hindrance may be a factor.

  • SC-04 , with a bulky cyclohexyl group, shows a significant drop in activity against the resistant strain (high RI), indicating it may be more susceptible to efflux or other resistance mechanisms.

  • All synthesized compounds show high selectivity (SI > 100), making them excellent candidates for further study. SC-02 emerges as the lead candidate from this hypothetical series.

Conclusion and Future Directions

The strategic use of This compound as a foundational scaffold offers a powerful platform for antimalarial drug discovery. By systematically applying the synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate novel chemical entities. The goal is to identify compounds, like the hypothetical SC-02 , that exhibit potent activity against both drug-sensitive and drug-resistant P. falciparum strains, a low resistance index, and a high selectivity index.

Validated hits from this workflow should be advanced to secondary assays, including mechanism of action studies (e.g., hemozoin inhibition assays), in vitro resistance selection studies, and pharmacokinetic profiling, before progressing to essential in vivo efficacy testing in murine models of malaria. This structured approach provides a clear and robust pathway from a novel chemical idea to a potential clinical candidate in the global fight against malaria.

References

nucleophilic aromatic substitution reactions of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Chloroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to understanding and executing nucleophilic aromatic substitution (SNAr) reactions on this compound. This key intermediate is a cornerstone in the synthesis of a diverse array of functionalized quinoline derivatives, which are privileged scaffolds in medicinal chemistry. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic considerations for experimental design, and detailed, field-tested protocols for reacting with various nucleophiles.

The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational motif in drug discovery, renowned for its presence in numerous therapeutic agents.[1] Specifically, substitution at the C4 position is critical for the biological activity of many compounds, including antimalarials like chloroquine, anticancer agents, and kinase inhibitors.[2][3][4][5][6] this compound serves as a versatile and highly valuable starting material. The chlorine atom at the C4 position acts as an excellent leaving group in SNAr reactions, while the C3-amine group provides a handle for further derivatization or can be a key pharmacophoric feature in the final molecule.

Nucleophilic aromatic substitution is the most direct and widely employed method for functionalizing this scaffold.[2][5] The reaction's efficiency is driven by the inherent electronic properties of the quinoline ring, making it a reliable tool for building molecular complexity.

The Mechanism: Activating the Quinoline Core for SNAr

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.[7][8] The quinoline scaffold is particularly well-suited for this transformation.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4 position (the ipso-carbon), which bears the chlorine leaving group. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

  • Leaving Group Elimination: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion. This second step is typically fast.

The reactivity of the 4-chloroquinoline core is significantly enhanced by the electron-withdrawing effect of the ring nitrogen.[5] This nitrogen atom polarizes the ring system, increasing the electrophilicity of the C4 position and stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining first step.

Caption: SNAr Mechanism on this compound.

Core Protocols for SNAr Reactions

The versatility of the SNAr reaction on this compound allows for the introduction of a wide range of functionalities by selecting the appropriate nucleophile.

Reaction with Amine Nucleophiles

The coupling of amines is the most prevalent application, leading to the synthesis of compounds with significant biological activities, including new antimalarial candidates.[6]

Protocol 1: Conventional Heating with a Primary Aliphatic Amine

This protocol describes a typical reaction for synthesizing N-alkyl-4-aminoquinoline derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Alkylamine (e.g., butylamine, 1.2-2.0 eq)

    • Ethanol or Acetonitrile

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Add the solvent (e.g., ethanol) to create a solution or a fine suspension.

    • Add the alkylamine (1.2-2.0 eq). For primary amines, an external base is often not required as the excess amine can act as the base.[3]

    • Heat the reaction mixture to reflux (e.g., 80-100°C) for 4-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Synthesis with an Arylamine

Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields and cleaner products in minutes instead of hours.[5][10]

  • Materials:

    • This compound (1.0 eq)

    • Arylamine (e.g., aniline, 1.1 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a microwave-safe reaction vial, combine this compound (1.0 eq), the arylamine (1.1 eq), and K₂CO₃ (1.5 eq).

    • Add the solvent (e.g., DMSO) and seal the vial with a cap.

    • Place the vial in the microwave reactor and heat to 140-180°C for 20-40 minutes.[3]

    • After the reaction is complete, cool the vial to room temperature.

    • Isolate the product by precipitation upon addition of water, followed by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Nucleophile TypeBaseSolventTemperatureMethodTypical TimeReference
Primary AlkylamineExcess Amine or NoneEthanolRefluxConventional4-12 h[3][4]
Secondary AlkylamineK₂CO₃, Et₃NAcetonitrile, DMSO140-180°CMicrowave20-30 min[3]
ArylamineNaOH, K₂CO₃DMSO, DMF140-180°CMicrowave20-40 min[3]
DiaminoalkaneNeat (Excess)Neat80-130°CConventional1-7 h[4]

Table 1: Summary of typical reaction conditions for amination.

Reaction with Thiol Nucleophiles

Thiols are highly potent nucleophiles, especially in their deprotonated thiolate form, allowing for the efficient synthesis of 4-(aryl/alkylthio)quinolin-3-amines.[11][12]

Protocol 3: S-Arylation/Alkylation

  • Causality: The S-H bond is more acidic than O-H or N-H bonds, but a base is still required to generate the highly nucleophilic thiolate anion for a rapid reaction. An inert atmosphere is recommended to prevent the oxidative dimerization of the thiol to a disulfide.[11]

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, 1.1 eq)

    • Sodium Hydride (NaH, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a stirred solution of the thiol (1.1 eq) in anhydrous DMF at 0°C, carefully add the base (e.g., NaH, 1.2 eq). Allow the mixture to stir for 15-20 minutes to ensure complete formation of the thiolate.

    • Add a solution of this compound (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by adding ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify via column chromatography.

Reaction with Alcohol/Phenol Nucleophiles

Alcohols are weaker nucleophiles than amines or thiols.[13] Therefore, they must be converted to their corresponding alkoxide or phenoxide anions using a strong base to facilitate the SNAr reaction.

Protocol 4: O-Arylation

  • Causality: The direct reaction with a neutral alcohol is generally not feasible. A strong, non-nucleophilic base like sodium hydride is required to deprotonate the alcohol, generating the potent alkoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.[14]

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous DMF or THF

  • Procedure:

    • Perform the reaction under an inert atmosphere.

    • To a stirred solution of the alcohol or phenol (1.5 eq) in anhydrous DMF at 0°C, carefully add NaH (1.5 eq).

    • Stir the mixture at 0°C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

    • Add this compound (1.0 eq) portion-wise or as a solution in DMF.

    • Heat the reaction mixture to 60-100°C and stir for 6-24 hours.

    • Monitor the reaction by TLC.

    • After cooling to 0°C, quench the reaction by the slow addition of water.

    • Perform an extractive work-up and purify the crude product by column chromatography.

Experimental Workflow and Validation

A systematic approach is crucial for the successful synthesis, purification, and validation of the target compounds.

Caption: General workflow for SNAr synthesis and validation.

Self-Validating Protocols:

  • Reaction Monitoring: Consistent TLC analysis is the primary method for validating reaction progress. The disappearance of the starting material (this compound) and the appearance of a new, typically more polar spot, indicates a successful reaction.

  • Purification: Purification by either recrystallization to a constant melting point or column chromatography until a single spot is observed on TLC provides confidence in the purity of the isolated compound.

  • Structural Confirmation: The final structure must be unequivocally confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: Confirms the covalent structure, the presence of the new substituent, and the disappearance of the signal corresponding to the C4-Cl bond environment.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H stretches, C=N bonds).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature or reaction time.2. Nucleophile is too weak.3. Inactive base or wet conditions (for thiols/alcohols).1. Increase temperature (consider switching to microwave) or extend reaction time.2. Use a stronger base to generate a more potent nucleophile.3. Use freshly dried solvents and a fresh bottle of base (e.g., NaH).
Multiple Products 1. For diamines, di-substitution may occur.2. Side reactions of functional groups on the nucleophile.1. Use a large excess of the diamine nucleophile to favor mono-substitution.2. Protect reactive functional groups on the nucleophile before the SNAr reaction.
Product Degradation 1. Reaction temperature is too high.2. Product is unstable to basic or acidic conditions during work-up.1. Lower the reaction temperature and increase the reaction time.2. Use a milder base or perform a neutral work-up.

Conclusion

The nucleophilic aromatic substitution reaction of this compound is a robust, versatile, and high-yield method for accessing a rich library of 4-substituted-3-aminoquinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions—including the choice of solvent, temperature, and base—researchers can efficiently synthesize novel compounds for applications in drug discovery and materials science. The protocols and strategic insights provided herein serve as a foundational guide for the successful implementation of this critical chemical transformation.

References

Application Notes and Protocols for the Derivatization of the Amino Group of 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloroquinolin-3-amine in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Within this privileged heterocyclic family, this compound presents a particularly valuable starting material for drug discovery and development. The presence of a reactive primary amino group at the 3-position, coupled with a chloro substituent at the 4-position, offers a versatile platform for synthetic diversification. Derivatization of the amino group allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are pivotal in optimizing pharmacokinetic profiles, enhancing target binding affinity, and ultimately, discovering novel therapeutic entities. This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, complete with detailed, field-proven protocols and the scientific rationale underpinning these methodologies.

Core Derivatization Strategies: A Chemist's Guide to Functional Group Interconversion

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The most common and impactful derivatizations include acylation to form amides, sulfonylation to generate sulfonamides, alkylation to produce secondary and tertiary amines, and more advanced carbon-nitrogen bond-forming reactions such as Buchwald-Hartwig amination and reductive amination. Each of these transformations introduces distinct structural motifs that can profoundly influence the biological activity of the resulting compounds.

I. Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental and widely employed reactions in medicinal chemistry. Amides are generally stable, can participate in hydrogen bonding as both donors and acceptors, and their introduction can significantly alter the polarity and solubility of a molecule.

Scientific Rationale: The acylation of this compound involves the reaction of the nucleophilic amino group with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent is critical and is often an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to avoid side reactions with the acylating agent.

Protocol 1: General Procedure for the Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride

  • Anhydrous pyridine or triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a suitable base, such as anhydrous pyridine or triethylamine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-chloroquinolin-3-yl)amide.

Self-Validation: The successful synthesis of the amide can be confirmed by standard analytical techniques. The appearance of a new carbonyl stretch in the IR spectrum (typically around 1650-1680 cm⁻¹) and the disappearance of the N-H stretching vibrations of the primary amine are indicative of amide formation. 1H NMR spectroscopy should show a downfield shift of the aromatic protons of the quinoline ring and the appearance of a new amide N-H proton signal. Mass spectrometry will confirm the expected molecular weight of the product.

Table 1: Representative Acylation Reactions of this compound

Acylating AgentProductExpected Physicochemical ChangesPotential Biological Relevance
Acetyl ChlorideN-(4-chloroquinolin-3-yl)acetamideIncreased polarity, potential for H-bond donation/receptionModulation of solubility and membrane permeability
Benzoyl ChlorideN-(4-chloroquinolin-3-yl)benzamideIncreased lipophilicity, potential for π-stacking interactionsIntroduction of an aromatic moiety for enhanced target binding

Diagram 1: Acylation Workflow

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine This compound reaction_step Dissolve amine in DCM Add base Cool to 0°C Add acylating agent Stir at RT start_amine->reaction_step start_acyl Acyl Chloride / Anhydride start_acyl->reaction_step start_base Base (Pyridine/Et3N) start_base->reaction_step workup_step Quench with NaHCO3 Aqueous Extraction Drying Concentration reaction_step->workup_step purification_step Silica Gel Chromatography workup_step->purification_step final_product N-(4-chloroquinolin-3-yl)amide purification_step->final_product

Caption: Workflow for the acylation of this compound.

II. Sulfonylation: Crafting Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial properties and their ability to act as bioisosteres of amides and carboxylic acids. The sulfonamide group is a strong hydrogen bond acceptor and can significantly impact the acidity and electronic properties of the parent molecule.

Scientific Rationale: The sulfonylation of this compound is analogous to acylation and involves the reaction of the amino group with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent for this transformation. The reaction typically requires slightly longer reaction times or elevated temperatures compared to acylation due to the generally lower reactivity of sulfonyl chlorides.

Protocol 2: General Procedure for the Sulfonylation of this compound

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2.

  • Extract the product with DCM or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(4-chloroquinolin-3-yl)sulfonamide.

Self-Validation: The formation of the sulfonamide can be confirmed by the presence of characteristic S=O stretching bands in the IR spectrum (around 1350 and 1160 cm⁻¹). 1H NMR will show the disappearance of the primary amine protons and the appearance of a new sulfonamide N-H proton. High-resolution mass spectrometry will confirm the elemental composition of the product.

Table 2: Representative Sulfonylation Reactions of this compound

Sulfonylating AgentProductExpected Physicochemical ChangesPotential Biological Relevance
Benzenesulfonyl ChlorideN-(4-chloroquinolin-3-yl)benzenesulfonamideIncreased acidity of N-H, strong H-bond acceptorMimicking amide or carboxylate functionalities, potential for antibacterial activity
p-Toluenesulfonyl ChlorideN-(4-chloroquinolin-3-yl)-4-methylbenzenesulfonamideSimilar to benzenesulfonamide with increased lipophilicityFine-tuning of lipophilicity for improved ADME properties

Diagram 2: Sulfonylation Reaction Scheme

sulfonylation_scheme reagents This compound + R-SO2Cl conditions Pyridine, 0°C to RT reagents->conditions product N-(4-chloroquinolin-3-yl)sulfonamide + Pyridine·HCl reagents->product Sulfonylation

Caption: General reaction scheme for the sulfonylation of this compound.

III. N-Alkylation: Introduction of Alkyl Substituents

Direct N-alkylation of the amino group introduces alkyl chains, which can modulate the basicity, lipophilicity, and steric profile of the molecule. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] More controlled methods such as reductive amination are generally preferred.

Scientific Rationale for Reductive Amination: Reductive amination is a two-step process that occurs in a single pot. First, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine using a mild reducing agent.[2] Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is crucial; for instance, NaBH3CN is particularly effective as it selectively reduces the protonated imine (iminium ion) over the carbonyl starting material.[3]

Protocol 3: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or MeOH, add the aldehyde or ketone (1.1-1.5 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, NaBH(OAc)3 or NaBH3CN (1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated quinoline.

Self-Validation: Successful alkylation can be verified by the disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced alkyl group in the 1H NMR spectrum. The mass spectrum will show an increase in the molecular weight corresponding to the addition of the alkyl group.

Table 3: Reductive Amination of this compound

Carbonyl CompoundProductExpected Physicochemical ChangesPotential Biological Relevance
FormaldehydeN-methyl-4-chloroquinolin-3-amineIncreased basicity, slight increase in lipophilicityModulation of pKa for improved cellular uptake
BenzaldehydeN-benzyl-4-chloroquinolin-3-amineSignificant increase in lipophilicity and steric bulkIntroduction of a large hydrophobic group for enhanced target interactions
AcetoneN-isopropyl-4-chloroquinolin-3-amineIncreased steric hindrance around the nitrogenImproving metabolic stability by shielding the amino group

Diagram 3: Reductive Amination Mechanism

reductive_amination amine This compound imine Imine Intermediate amine->imine + Carbonyl, -H2O carbonyl Aldehyde/Ketone carbonyl->imine iminium Iminium Ion imine->iminium H+ product N-Alkyl-4-chloroquinolin-3-amine iminium->product + [H] reducing_agent [H] (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Simplified mechanism of reductive amination.

IV. Buchwald-Hartwig Amination: Forging Aryl-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines.[4] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates, providing access to a diverse range of N-aryl derivatives that are often difficult to synthesize using traditional methods.

Scientific Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[5][6] The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.

Protocol 4: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Anhydrous work-up materials

Procedure:

  • In a flame-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-chloroquinolin-3-amine.

Self-Validation: The formation of the N-aryl product can be confirmed by the appearance of signals corresponding to the newly introduced aryl group in the 1H and 13C NMR spectra. High-resolution mass spectrometry is essential to confirm the molecular formula of the coupled product.

Table 4: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideLigandProductPotential Biological Relevance
BromobenzeneXantphosN-phenyl-4-chloroquinolin-3-amineIntroduction of a biaryl scaffold, common in kinase inhibitors
4-BromoanisoleBINAPN-(4-methoxyphenyl)-4-chloroquinolin-3-amineModulation of electronic properties and potential for improved metabolic stability

Diagram 4: Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd(II)-Amido Complex oxidative_addition->amido_complex + R2NH, Base amido_complex->pd0 Reductive Elimination (- Ar-NR2) reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion: A Versatile Scaffold for Drug Discovery

The derivatization of the amino group of this compound provides a powerful and versatile platform for the generation of diverse chemical libraries for drug discovery. The methodologies outlined in this guide, from fundamental acylation and sulfonylation to more advanced palladium-catalyzed cross-coupling and reductive amination reactions, offer a robust toolkit for medicinal chemists. Each protocol is designed to be a self-validating system, with clear steps for execution, purification, and characterization. By rationally applying these derivatization strategies, researchers can systematically explore the structure-activity relationships of novel quinoline derivatives, paving the way for the development of the next generation of therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents. Its prominence is historically rooted in the development of antimalarial drugs like chloroquine and amodiaquine.[1] Beyond its profound impact on infectious diseases, this heterocyclic motif has demonstrated a remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The continued interest in 4-aminoquinoline derivatives necessitates robust and versatile synthetic methodologies to enable the exploration of this vast chemical space.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal experimental procedures for the synthesis of 4-aminoquinoline derivatives. Moving beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design and empowering the researcher to adapt and innovate. The protocols described herein are designed to be self-validating, providing a clear path from starting materials to well-characterized products.

Strategic Approaches to 4-Aminoquinoline Synthesis

The synthesis of 4-aminoquinoline derivatives can be broadly categorized into two strategic phases: the construction of the core quinoline ring system and the subsequent introduction of the C4-amino functionality. Alternatively, modern convergent strategies allow for the simultaneous formation of the ring and installation of the amino group. This guide will explore the most prevalent and effective methods in each category.

A generalized workflow for the synthesis of 4-aminoquinoline derivatives is presented below, illustrating the key decision points for the synthetic chemist.

G cluster_0 Quinoline Ring Synthesis cluster_1 C4-Functionalization cluster_2 Amination Strategies start Aniline Derivatives + β-Ketoesters conrad_limpach Conrad-Limpach Synthesis start->conrad_limpach Condensation & Cyclization hydroxyquinoline 4-Hydroxyquinoline Intermediate conrad_limpach->hydroxyquinoline chlorination Chlorination (e.g., POCl3) hydroxyquinoline->chlorination chloroquinoline 4-Chloroquinoline Precursor chlorination->chloroquinoline snar Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating - Microwave-Assisted chloroquinoline->snar Amine Nucleophile buchwald Palladium-Catalyzed Buchwald-Hartwig Amination chloroquinoline->buchwald Amine + Pd Catalyst/Ligand ullmann Copper-Catalyzed Ullmann Condensation chloroquinoline->ullmann Amine + Cu Catalyst final_product 4-Aminoquinoline Derivative snar->final_product buchwald->final_product ullmann->final_product

Figure 1: A generalized workflow illustrating the key synthetic stages for accessing 4-aminoquinoline derivatives.

Part 1: Construction of the Quinoline Nucleus: The Conrad-Limpach Synthesis

A foundational approach to the quinoline ring system is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[2][3][4] This method is valued for its use of readily available starting materials and its reliability in constructing the core heterocyclic structure.

Mechanistic Insight

The Conrad-Limpach synthesis proceeds through a well-defined mechanism. The initial step is the acid-catalyzed reaction between the aniline and the β-ketoester, which can proceed via two competing pathways depending on the reaction temperature.[2]

  • Kinetic Control (Lower Temperatures): At room temperature, the more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to the formation of a β-aminoacrylate intermediate. This is the desired pathway for the synthesis of 4-hydroxyquinolines.

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures (around 140-160°C), the reaction favors the formation of the more stable anilide through attack at the ester carbonyl. This pathway, known as the Knorr synthesis, leads to 2-hydroxyquinolines.

For the synthesis of 4-hydroxyquinolines, the β-aminoacrylate intermediate undergoes a high-temperature thermal cyclization (electrocyclization) to form the quinoline ring.[2] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step, as it facilitates the high temperatures required for the ring-closing reaction.[2]

G aniline Aniline intermediate β-Aminoacrylate (Kinetic Product) aniline->intermediate Condensation (Room Temp) ketoester β-Ketoester ketoester->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization hydroxyquinoline 4-Hydroxyquinoline cyclization->hydroxyquinoline Loss of Alcohol

Figure 2: Simplified reaction pathway for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Protocol 1: Synthesis of a 4-Hydroxyquinoline Derivative via Conrad-Limpach Reaction

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative.

Materials:

  • Substituted Aniline (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • High-boiling solvent (e.g., diphenyl ether, mineral oil)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Formation of the β-Aminoacrylate Intermediate: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Thermal Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether) to form a slurry. Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate. Dilute the mixture with hexane to further precipitate the product. Collect the solid by filtration, wash with hexane, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Part 2: Activation of the C4 Position: Synthesis of 4-Chloroquinolines

The hydroxyl group of the 4-hydroxyquinoline intermediate is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive functional group, typically a chlorine atom. This is most commonly achieved by treatment with phosphorus oxychloride (POCl₃).[5]

Safety Considerations for Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1][6][7][8][9] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6][9] All glassware must be scrupulously dried before use.

Protocol 2: Chlorination of a 4-Hydroxyquinoline

Materials:

  • 4-Hydroxyquinoline derivative (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)

  • Ice

  • Ammonium hydroxide solution

  • Dichloromethane or Chloroform

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add the 4-hydroxyquinoline derivative (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heating: Gently heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction, and care must be taken.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic. The 4-chloroquinoline product will precipitate. Extract the product with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloroquinoline.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 3: Introduction of the Amino Moiety

With the activated 4-chloroquinoline in hand, the crucial C-N bond can be formed through several powerful methods. The choice of method will depend on the nature of the amine, the desired scale of the reaction, and the available laboratory equipment.

Method A: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The most direct method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a primary or secondary amine.[10] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.[11]

G chloroquinoline 4-Chloroquinoline meisenheimer Meisenheimer Complex (Resonance Stabilized) chloroquinoline->meisenheimer Nucleophilic Attack amine Amine (R-NH2) amine->meisenheimer aminoquinoline 4-Aminoquinoline meisenheimer->aminoquinoline Elimination of Cl-

Figure 3: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-chloroquinoline.

This protocol is a robust and widely used method suitable for a variety of amines.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) and the amine (1.2-2.0 eq) in a suitable solvent. For reactions involving amine hydrochlorides, a base such as potassium carbonate or triethylamine should be added.

  • Heating: Heat the reaction mixture to reflux for several hours to overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. For basic products, an acidic work-up followed by basification and extraction can be an effective purification strategy.

Microwave irradiation can dramatically reduce reaction times and often improve yields for SNAr reactions.[12][13]

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • Solvent (e.g., DMF, NMP, or solvent-free)

  • Microwave vial and microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq) and the amine (1.5 eq). A high-boiling polar solvent like DMF or NMP can be used, or the reaction can be run neat.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180°C) for a short period (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] It often proceeds under milder conditions than classical SNAr and tolerates a wider range of functional groups.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chloroquinoline.

  • Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the 4-aminoquinoline product and regenerating the Pd(0) catalyst.[14]

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands generally providing the best results.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4 mol%)

  • Strong base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes.

  • Reaction Setup: To the catalyst mixture, add the 4-chloroquinoline derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for several hours or until the reaction is complete by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Method C: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[16] While it often requires higher temperatures than palladium-catalyzed methods, it can be a useful alternative, particularly for certain substrates.

Mechanistic Insight: The Ullmann condensation is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis-like reaction to form the C-N bond.[16]

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.5-2.0 eq)

  • Copper(I) catalyst (e.g., CuI, 10-20 mol%)

  • Ligand (optional, e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • High-boiling polar solvent (e.g., DMF, NMP, DMSO)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the 4-chloroquinoline derivative (1.0 eq), the amine (1.5-2.0 eq), the copper(I) catalyst, the optional ligand, and the base. Add the high-boiling solvent.

  • Heating: Seal the tube and heat the reaction mixture at a high temperature (e.g., 120-180°C) for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Comparative Overview of Amination Methods

The following table provides a summary of typical reaction conditions for the different amination strategies, allowing for a direct comparison to aid in method selection.

MethodCatalyst/PromoterBaseSolventTemperature (°C)TimeTypical Yields
SNAr (Conventional) NoneOptional (e.g., K₂CO₃)Ethanol, DMFReflux4-24 hGood to Excellent
SNAr (Microwave) NoneOptionalDMF, Neat120-18010-30 minGood to Excellent
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-1102-12 hGood to Excellent
Ullmann Condensation CuIK₂CO₃DMF120-18012-24 hModerate to Good

Characterization and Validation

The identity and purity of the synthesized 4-aminoquinoline derivatives should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Chromatography: TLC is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound.

An example of characterization data for N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine is as follows:

  • ¹H NMR signals corresponding to the aromatic protons of the quinoline ring, the methylene protons of the ethylenediamine chain, and the methyl protons of the dimethylamino group would be expected.

  • The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the compound.[17]

Conclusion

The synthesis of 4-aminoquinoline derivatives is a dynamic field with a rich history and a vibrant present. This guide has outlined the key strategic considerations and provided detailed, actionable protocols for the major synthetic routes. By understanding the underlying mechanisms of the Conrad-Limpach synthesis for core construction and the various C-N bond-forming reactions—from classical SNAr to modern palladium- and copper-catalyzed methods—researchers are well-equipped to not only synthesize known 4-aminoquinolines but also to design and execute the synthesis of novel analogs for the advancement of drug discovery and development.

References

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloroquinolin-3-amine in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the diverse array of quinoline-based building blocks, this compound stands out as a particularly versatile synthon. Its unique arrangement of a nucleophilic amino group at the 3-position and a reactive chloro group at the 4-position provides a powerful handle for the construction of a variety of fused heterocyclic systems.[4] This application note will provide a detailed exploration of several synthetic routes to novel heterocyclic compounds starting from this readily accessible precursor, with a focus on the underlying reaction mechanisms and practical experimental protocols.

I. Synthesis of Pyrazolo[4,3-c]quinolines: Potent Anti-inflammatory Agents

Pyrazolo[4,3-c]quinoline derivatives have garnered significant attention due to their promising anti-inflammatory activities, primarily through the inhibition of nitric oxide (NO) production.[5] The synthesis of these compounds often leverages the reactivity of the 3-amino and 4-chloro substituents of the starting quinoline.

A. Mechanistic Rationale

The formation of the pyrazolo[4,3-c]quinoline core from this compound typically involves a cyclization reaction. One common approach involves the reaction with a hydrazine derivative. The initial step is a nucleophilic aromatic substitution (SNAr) where the hydrazine displaces the chlorine atom at the C-4 position. This is followed by an intramolecular cyclization, where the amino group at the C-3 position attacks the newly introduced hydrazine moiety, leading to the formation of the pyrazole ring.

B. Experimental Protocol: Synthesis of 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines

This protocol is adapted from a known procedure for the synthesis of pyrazolo[4,3-c]quinoline derivatives with anti-inflammatory properties.[5]

Step 1: Synthesis of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine

A plausible synthetic route to the key intermediate, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, involves the reaction of a suitable quinoline precursor with hydrazine, leading to the formation of the fused pyrazole ring.[5][6]

Step 2: Reaction with Substituted Anilines

  • To a solution of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the substituted aniline (1.2 mmol).

  • The reaction mixture is then heated to reflux for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to afford the desired 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivative.

Compound Substituent on Aniline Yield (%) Melting Point (°C)
2f 3-acetylphenyl84>380
2q 4-methylthiophenyl80269-271

Table 1: Representative yields and melting points for the synthesis of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines.[5]

C. Workflow Diagram

G cluster_0 Synthesis of Pyrazolo[4,3-c]quinolines This compound This compound Cyclization Cyclization This compound->Cyclization Hydrazine derivative Hydrazine derivative Hydrazine derivative->Cyclization 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine Cyclization->4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine SNAr Reaction SNAr Reaction 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine->SNAr Reaction Substituted Aniline Substituted Aniline Substituted Aniline->SNAr Reaction Final Product 3-Amino-4-(substituted phenylamino)-1H-pyrazolo [4,3-c]quinoline SNAr Reaction->Final Product

Caption: Synthetic workflow for Pyrazolo[4,3-c]quinolines.

II. Synthesis of Thieno[3,2-c]quinolines: Exploring Antimalarial Potential

Thieno[3,2-c]quinolines represent another important class of heterocyclic compounds derived from quinoline precursors, with demonstrated activity against the malaria parasite Plasmodium falciparum.[7][8] The synthesis of these compounds often involves the construction of the thiophene ring onto the quinoline core.

A. Mechanistic Insights

A common strategy for the synthesis of thieno[3,2-c]quinolines involves the reaction of a quinoline derivative with a sulfur-containing reagent. For instance, starting from a suitably substituted 4-chloroquinoline, a reaction with a mercaptoacetate derivative can lead to the formation of a thioether intermediate. Subsequent intramolecular cyclization and aromatization steps can then afford the desired thieno[3,2-c]quinoline scaffold.

B. Experimental Protocol: A Representative Synthesis

While the direct synthesis from this compound is less commonly reported, a related synthesis of thieno[3,2-c]quinoline-4-yl-amines highlights a general approach that could be adapted.[7][8] This involves the preparation of a 4-chlorothieno[3,2-c]quinoline intermediate, followed by nucleophilic substitution with an appropriate amine.

Step 1: Preparation of 4-Chlorothieno[3,2-c]quinoline

This intermediate is typically synthesized from a thieno[3,2-c]quinolin-4-one precursor by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]

Step 2: Nucleophilic Substitution with Amines

  • A mixture of 4-chlorothieno[3,2-c]quinoline (1.0 mmol) and the desired amine (e.g., novaldiamine base, 1.2 mmol) is heated in a suitable solvent like phenol.[7]

  • The reaction is maintained at an elevated temperature (e.g., 120-140 °C) for several hours.

  • After completion, the reaction mixture is worked up by neutralization and extraction.

  • The crude product is then purified by chromatography to yield the target thieno[3,2-c]quinoline-4-yl-amine.

C. Reaction Scheme

G cluster_1 Synthesis of Thieno[3,2-c]quinolines Thieno[3,2-c]quinolin-4-one Thieno[3,2-c]quinolin-4-one Chlorination Chlorination Thieno[3,2-c]quinolin-4-one->Chlorination POCl3 POCl3 POCl3->Chlorination 4-Chlorothieno[3,2-c]quinoline 4-Chlorothieno[3,2-c]quinoline Chlorination->4-Chlorothieno[3,2-c]quinoline Nucleophilic Substitution Nucleophilic Substitution 4-Chlorothieno[3,2-c]quinoline->Nucleophilic Substitution Amine Amine Amine->Nucleophilic Substitution Final Product Thieno[3,2-c]quinoline-4-yl-amine Nucleophilic Substitution->Final Product

Caption: General route to Thieno[3,2-c]quinoline-4-yl-amines.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] These reactions are particularly valuable for the functionalization of heterocyclic compounds like this compound.

A. The Power of Palladium Catalysis

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide range of substituents at the 4-position of the quinoline ring.[11][12] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

B. Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate.

  • To a reaction vessel containing this compound (1.0 mmol), add the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • The reaction is carried out in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃Dioxane110
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O90

Table 2: Typical conditions for Suzuki-Miyaura cross-coupling reactions.

C. Catalytic Cycle Diagram

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R Ar-X This compound Ar-X->Oxidative Addition R-B(OR)2 Arylboronic acid R-B(OR)2->Transmetalation G cluster_3 Multicomponent Reaction Workflow Reactant A This compound (or derivative) One-Pot Reaction One-Pot Reaction Reactant A->One-Pot Reaction Reactant B Reactant B Reactant B->One-Pot Reaction Reactant C Reactant C Reactant C->One-Pot Reaction Complex Heterocycle Complex Heterocycle One-Pot Reaction->Complex Heterocycle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinolin-3-amine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions with 4-chloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when functionalizing this specific heterocyclic scaffold. The presence of the 3-amino group significantly influences the reactivity of the C4-position, often necessitating tailored reaction conditions compared to simpler 4-chloroquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing both theoretical explanations and practical solutions.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an aliphatic amine, but I am observing very low to no product formation, even at elevated temperatures. Why is this reaction so sluggish?

Answer: This is a common challenge with this substrate. The low reactivity of this compound in SNAr reactions is primarily due to the electronic effect of the 3-amino group. Here's a breakdown of the causes and potential solutions:

  • Electronic Effects: The 3-amino group is an electron-donating group (EDG). Through resonance, it increases the electron density of the quinoline ring, particularly at the C4 position. This reduces the electrophilicity of the carbon atom bearing the chlorine, making it less susceptible to attack by nucleophiles. In contrast, SNAr reactions are most efficient on aromatic rings that are electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2]

  • Causality-Driven Solutions:

    • Harsher Reaction Conditions: To overcome the reduced electrophilicity, more forcing conditions are often necessary compared to SNAr reactions on activated systems. This can include higher temperatures (e.g., 120-180°C), longer reaction times, and the use of a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.[3][4] Microwave-assisted synthesis can also be an effective strategy to significantly shorten reaction times and improve yields by reaching high temperatures rapidly and efficiently.[4]

    • Stronger Nucleophile/Base System: The choice of base is critical. For amine nucleophiles, a common strategy is to use the amine itself in excess to act as both the nucleophile and the base. Alternatively, a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base such as potassium carbonate (K2CO3) can be employed.[5] For alcohol nucleophiles, a strong base like sodium hydride (NaH) is necessary to generate the more potent alkoxide nucleophile.[6]

    • Acid Catalysis: In some cases, particularly with neutral nucleophiles like amines, acid catalysis can enhance the reaction rate. Protonation of the quinoline nitrogen makes the ring system more electron-deficient, thereby activating the C4 position towards nucleophilic attack.[7] This can be achieved by adding a stoichiometric amount of a strong acid like HCl.

Issue 2: Side Reactions and Low Yields in Palladium-Catalyzed Cross-Coupling

Question: I'm trying a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm getting a complex mixture of products, including dehalogenation and homocoupling of the boronic acid. How can I improve the selectivity and yield?

Answer: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are excellent alternatives to SNAr for functionalizing less reactive aryl chlorides.[8][9] However, they come with their own set of potential pitfalls, especially with a substrate like this compound which can also act as a ligand for the palladium catalyst.

  • Common Side Reactions:

    • Dehalogenation (Hydrodehalogenation): This occurs when the chloro group is replaced by a hydrogen atom. It is often caused by the presence of palladium hydride species, which can arise from certain solvents or bases.

    • Homocoupling of Boronic Acid: This side reaction produces a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen.[10]

    • Catalyst Inhibition: The 3-amino group on your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Troubleshooting and Optimization Strategies:

    • Ligand Selection: The choice of phosphine ligand is paramount. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are generally recommended to promote the oxidative addition step, which is often rate-limiting.[11] Ligands like SPhos, XPhos, or DavePhos have shown success in challenging cross-coupling reactions.[12]

    • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[13] Inorganic bases like K3PO4, Cs2CO3, or K2CO3 are commonly used. Ensure the base is finely powdered and anhydrous. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.[9]

    • Solvent and Degassing: Solvents like dioxane, toluene, or THF are commonly used. It is absolutely critical to thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.[10] This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.

    • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more consistent results as they are designed for rapid generation of the active Pd(0) species.[7]

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization will likely be necessary for your specific nucleophile or coupling partner.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat amine), add the amine nucleophile (1.2-2.0 eq).

  • If the amine nucleophile is used as its salt, add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (typically 70-150°C) for 6-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), a suitable base (e.g., K3PO4, 2.0-3.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a ligand if necessary.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine nucleophile (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the corresponding ligand (e.g., XPhos, 1.2-2.4 mol%), and a strong base (e.g., NaOt-Bu, 1.5 eq) in a Schlenk tube.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-120°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or saturated ammonium chloride.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.[9]

Data Presentation

Table 1: Recommended Starting Conditions for Different Substitution Reactions

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Key Considerations
SNAr (Amine) NoneExcess Amine or K2CO3DMF, DMSO, or neat100-180High temperatures often required due to deactivation by the 3-amino group.[3][4]
SNAr (Alcohol) NoneNaHTHF, Dioxane25-100Strong base needed to form the more reactive alkoxide.[6]
Suzuki-Miyaura Pd(PPh3)4 or Pd(OAc)2/SPhos (2-5 mol%)K3PO4 or Cs2CO3Dioxane/H2O80-110Thorough degassing is critical to prevent side reactions.[10]
Buchwald-Hartwig XPhos Pd G3 (1-2 mol%)NaOt-Bu or LHMDSToluene, Dioxane80-120Requires strictly inert conditions; bulky, electron-rich ligands are preferred.[9][12]

Visualizations

SNAr Mechanism and the Deactivating Effect of the 3-Amino Group

SNAr_Mechanism cluster_substrate This compound cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product S Substrate (Electron-rich ring) MC Intermediate (High energy due to EDG) S->MC Nucleophilic Attack (Slow Step) Deactivated by 3-NH2 group Nuc Nu: P Substituted Product MC->P Elimination of Cl- (Restores Aromaticity)

Caption: SNAr mechanism on this compound.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Low or No Product Check_SM Check Starting Material Purity Start->Check_SM Reaction_Type Reaction Type? Check_SM->Reaction_Type SM is Pure SNAr SNAr Path Reaction_Type->SNAr SNAr Pd_Coupling Pd-Coupling Path Reaction_Type->Pd_Coupling Pd-Coupling Increase_Temp Increase Temperature/Time Use Microwave SNAr->Increase_Temp Optimize_Ligand Optimize Ligand (Bulky, electron-rich) Pd_Coupling->Optimize_Ligand Change_Solvent Use Higher Boiling Solvent (DMF, DMSO) Increase_Temp->Change_Solvent Change_Base Use Stronger Base (e.g., NaH for alcohols) Change_Solvent->Change_Base Success Reaction Optimized Change_Base->Success Degas Ensure Rigorous Degassing Optimize_Ligand->Degas Check_Catalyst Check Catalyst/Pre-catalyst Quality Degas->Check_Catalyst Check_Catalyst->Success

Caption: A general workflow for troubleshooting substitutions.

References

Navigating the Labyrinth of 4-Aminoquinoline Synthesis: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for the Synthesis of 4-Aminoquinolines. As a Senior Application Scientist, I've fielded numerous inquiries from researchers navigating the complexities of these vital synthetic targets. This guide is designed to be a comprehensive resource, moving beyond simple protocols to provide in-depth, field-proven insights into the common side products encountered during the synthesis of 4-aminoquinolines. Here, we will dissect the causality behind the formation of these impurities and offer robust troubleshooting strategies to ensure the integrity of your research and development efforts.

Core Synthetic Pathways and Their Associated Impurities

The synthesis of 4-aminoquinolines is a well-trodden path in medicinal chemistry, yet it is one fraught with potential for unwanted side reactions. Understanding the mechanistic underpinnings of these side product formations is the first step toward mitigating them. We will explore the most common synthetic routes and their characteristic impurities.

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinolines

This is arguably the most prevalent method for the synthesis of 4-aminoquinolines, involving the displacement of the chlorine atom at the 4-position with a suitable amine. While seemingly straightforward, this reaction can be plagued by several side products.

Common Side Products and Troubleshooting:

  • Over-alkylation of the Amine: In reactions involving primary amines, the desired secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine side product. This is particularly problematic in reductive amination sequences used to prepare the amine side chain.

    • Troubleshooting:

      • Control Stoichiometry: Use a minimal excess of the aldehyde in reductive amination steps.

      • Stepwise Addition: Pre-form the imine before adding the reducing agent to minimize the presence of excess aldehyde that can react with the product.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less likely to reduce the aldehyde directly compared to sodium borohydride.[1]

  • Bis-quinoline Formation: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two 4-chloroquinoline molecules react with one diamine molecule.[2]

    • Troubleshooting:

      • Excess Diamine: Use a significant excess of the diamine to favor the formation of the mono-substituted product.

      • Slow Addition: Add the 4-chloroquinoline slowly to a solution of the diamine to maintain a high concentration of the diamine relative to the chloroquinoline.

  • Impurities from Starting Materials: The common starting material, 4,7-dichloroquinoline, can contain the isomeric impurity 4,5-dichloroquinoline. This can lead to the formation of the corresponding 4-amino-5-chloroquinoline isomer, which can be difficult to separate from the desired product.[3][4]

    • Troubleshooting:

      • Source High-Purity Starting Materials: Whenever possible, use 4,7-dichloroquinoline with a low content of the 4,5-isomer.

      • Recrystallization of Starting Material: Recrystallization of 4,7-dichloroquinoline from a suitable solvent like methanol or ethanol can help to remove isomeric impurities.[5]

Purification Strategy for SNAr Products:

A common and effective method for purifying 4-aminoquinolines from neutral and less basic impurities is acid-base extraction .

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or dilute hydrochloric acid (e.g., 1 M HCl). The basic 4-aminoquinoline product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a suitable base, such as 1 M sodium hydroxide or saturated sodium bicarbonate, until the 4-aminoquinoline precipitates out or can be extracted back into an organic solvent.

  • Collect the purified product by filtration or extraction, followed by washing and drying.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] A primary challenge in this synthesis, especially with unsymmetrical β-diketones, is controlling regioselectivity.

Common Side Products and Troubleshooting:

  • Regioisomers: The cyclization of the intermediate enamine can occur on either side of the aniline ring, leading to the formation of two different regioisomers.[4] The regiochemical outcome is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4]

    • Troubleshooting:

      • Steric Control: Bulky substituents on the aniline or the β-diketone can direct the cyclization to the less sterically hindered position.[4] For example, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[6]

      • Electronic Control: The electronic nature of the substituents on the aniline can influence the direction of cyclization. Electron-donating groups can activate the ortho and para positions, while electron-withdrawing groups deactivate them.[4][6]

      • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the reaction pathway and regioselectivity. Polyphosphoric acid (PPA) is often used and can give different results compared to sulfuric acid.[4]

Visualization of Regioselectivity in Combes Synthesis

G cluster_start Starting Materials cluster_products Potential Products Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Diketone Unsymmetrical β-Diketone Diketone->Intermediate Regioisomer1 Regioisomer A Intermediate->Regioisomer1 Pathway A (Steric/Electronic Control) Regioisomer2 Regioisomer B Intermediate->Regioisomer2 Pathway B (Steric/Electronic Control)

Caption: Regioselectivity in the Combes Synthesis.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. A critical factor determining the major product is the reaction temperature.[3][8]

Common Side Products and Troubleshooting:

  • Isomeric Hydroxyquinolines:

    • 4-Hydroxyquinolines (Conrad-Limpach product): Formed at lower temperatures (typically < 140°C) via a β-arylaminoacrylate intermediate.[3][9]

    • 2-Hydroxyquinolines (Knorr product): Formed at higher temperatures (typically > 140°C) where the aniline attacks the ester carbonyl to form a β-ketoanilide intermediate, which then cyclizes.[3][8]

    • Troubleshooting:

      • Strict Temperature Control: Carefully control the initial reaction temperature to favor the desired isomer. For the 4-hydroxyquinoline, maintain the temperature below 140°C during the initial condensation. For the 2-hydroxyquinoline, a higher initial temperature is required.

Visualization of Temperature-Dependent Isomer Formation

G Start Aniline + β-Ketoester Intermediate1 β-Arylaminoacrylate Start->Intermediate1 < 140°C Intermediate2 β-Ketoanilide Start->Intermediate2 > 140°C Product1 4-Hydroxyquinoline Intermediate1->Product1 Cyclization Product2 2-Hydroxyquinoline Intermediate2->Product2 Cyclization

Caption: Temperature control in Conrad-Limpach-Knorr.

The Pfitzinger Synthesis

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. A significant drawback of this reaction is the tendency for tar formation.[10]

Common Side Products and Troubleshooting:

  • Tar and Resin Formation: This is often due to the self-condensation of the carbonyl compound under strongly basic and high-temperature conditions. Aldehydes are particularly prone to this.[10]

    • Troubleshooting:

      • Modified Reagent Addition: First, dissolve the isatin in the strong base (e.g., KOH solution) and stir until the ring opens, often indicated by a color change. Then, add the carbonyl compound to this solution. This can significantly reduce tar formation.[10]

      • Temperature Control: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration can favor the desired reaction over decomposition pathways.[10]

      • Substrate Choice: Be aware that some carbonyl compounds, like biacetyl, are known to predominantly form tars.[11]

Summary of Common Side Products and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Key Cause(s)Mitigation Strategies
SNAr on 4-Chloroquinolines Over-alkylation products (tertiary amines)Higher nucleophilicity of the product amineControl stoichiometry, stepwise addition of reagents
Bis-quinoline adductsReaction of both ends of a diamineUse a large excess of the diamine, slow addition of 4-chloroquinoline
Isomeric 4-amino-5-chloroquinolinesImpurities in the 4,7-dichloroquinoline starting materialUse high-purity starting materials, recrystallize starting material
Combes Synthesis RegioisomersCyclization at different positions on the aniline ringModify substituents for steric/electronic control, optimize acid catalyst
Conrad-Limpach-Knorr Synthesis 2-Hydroxyquinoline isomerHigh reaction temperature favoring attack at the esterStrict temperature control (< 140°C for 4-hydroxy product)
Pfitzinger Synthesis Tars and resinsSelf-condensation of the carbonyl compoundModified reagent addition, temperature control

Conclusion

The synthesis of 4-aminoquinolines, while fundamental, requires a nuanced understanding of potential side reactions to achieve high yields and purity. By anticipating the formation of common side products and implementing the troubleshooting strategies outlined in this guide, researchers can navigate these synthetic challenges with greater confidence and efficiency. This technical support center is committed to providing the scientific community with the expertise and practical guidance necessary to advance research and development in this critical area of medicinal chemistry.

References

troubleshooting low yields in pyrazolo[3,4-b]quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic protocols.

Introduction to Pyrazolo[3,4-b]quinoline Synthesis

The pyrazolo[3,4-b]quinoline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis, most commonly achieved through variations of the Friedländer annulation, can present several challenges leading to low yields and difficult purification. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve your desired synthetic outcomes. The primary synthetic routes involve the condensation of an aminopyrazole with a suitable carbonyl compound.[1][2]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting a one-pot, three-component synthesis of a pyrazolo[3,4-b]quinoline derivative, but I am observing very low yields or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in multicomponent reactions for pyrazolo[3,4-b]quinoline synthesis are a common hurdle and can be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:

1. Purity of Starting Materials:

  • The "Why": The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in unwanted side reactions, consuming your starting materials and complicating the reaction mixture.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of all starting materials (aminopyrazole, aldehyde, and the active methylene compound) using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Purify if Necessary: If impurities are detected, purify the starting materials before use. Recrystallization is often effective for solid compounds.

2. Catalyst Selection and Loading:

  • The "Why": The choice and amount of catalyst can dramatically influence the reaction's success. An inappropriate or inactive catalyst will fail to promote the necessary bond formations, while excessive catalyst loading can sometimes lead to side product formation. A variety of catalysts have been successfully employed, including Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., ZrCl₄, ZnCl₂), and even organocatalysts like L-proline.[3][4][5][6]

  • Troubleshooting Steps:

    • Catalyst Screening: If the initial catalyst is ineffective, screen a panel of different catalysts. The optimal choice is often substrate-dependent.

    • Optimize Catalyst Loading: Titrate the amount of catalyst used. Start with a catalytic amount (e.g., 10 mol%) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.

    • Consider Catalyst-Free Conditions: Some syntheses, particularly those employing microwave irradiation, can proceed efficiently without a catalyst.[7]

3. Solvent Effects:

  • The "Why": The solvent plays a critical role in reactant solubility and reaction kinetics. Poor solubility of one or more starting materials can lead to a heterogeneous reaction mixture and consequently, low yields.

  • Troubleshooting Steps:

    • Solvent Screening: If solubility is an issue, test a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane, or even water).[7]

    • Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility for all reactants.

4. Reaction Temperature and Time:

  • The "Why": Suboptimal temperature or reaction duration can result in incomplete reactions or degradation of the product. Some reactions proceed well at room temperature, while others require significant heating to overcome activation energy barriers.[8]

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Time Course Study: Monitor the reaction at regular intervals using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

Workflow for Troubleshooting Low Yields:

G start Low or No Product Yield purity Check Purity of Starting Materials start->purity catalyst Optimize Catalyst & Loading purity->catalyst Purity Confirmed solvent Screen Solvents catalyst->solvent Catalyst Optimized temp_time Optimize Temperature & Time solvent->temp_time Solvent Selected success Improved Yield temp_time->success Conditions Optimized

Caption: A decision-making workflow for systematically troubleshooting low yields in pyrazolo[3,4-b]quinoline synthesis.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the synthesis?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[8] Addressing this issue requires a careful examination of your reactants and reaction conditions.

1. Nature of the Unsymmetrical Reactant:

  • The "Why": In the context of the Friedländer synthesis, if you are using an unsymmetrical ketone, the initial condensation can occur at two different α-positions, leading to isomeric products. The relative reactivity of these positions dictates the product ratio.

  • Troubleshooting Steps:

    • Substrate Modification: If possible, consider modifying your unsymmetrical ketone to block one of the reactive sites or to electronically differentiate the two α-positions, thereby favoring one cyclization pathway over the other.

2. Influence of Reaction Conditions:

  • The "Why": The choice of catalyst and solvent can influence the transition state energies of the competing cyclization pathways, thereby affecting the regioselectivity.

  • Troubleshooting Steps:

    • Literature Precedent: Search for literature reports on the synthesis of analogous compounds to see if specific conditions have been found to favor the formation of one regioisomer.

    • Systematic Screening: Empirically screen different catalysts (both acidic and basic) and solvents to identify conditions that maximize the formation of the desired isomer.

3. Purification of Regioisomers:

  • The "Why": If the formation of regioisomers cannot be completely suppressed, efficient purification becomes critical.

  • Troubleshooting Steps:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrazolo[3,4-b]quinolines?

A1: The most prevalent methods for synthesizing the pyrazolo[3,4-b]quinoline scaffold include:

  • Friedländer Annulation: This is a classic and widely used method that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, such as a pyrazolone.[1][2][9]

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions that combine three or more starting materials to form the final product. A common MCR for pyrazolo[3,4-b]quinolines involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., dimedone).[3][4]

  • Synthesis from Anthranilic Acid Derivatives: This approach utilizes anthranilic acid or its derivatives as the starting material for the quinoline portion of the molecule.[10][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, sometimes even allowing for catalyst-free conditions.[7]

General Reaction Scheme (Friedländer Annulation):

G cluster_0 Reactants cluster_1 Product o-aminobenzaldehyde o-aminobenzaldehyde Pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline o-aminobenzaldehyde->Pyrazolo[3,4-b]quinoline + Pyrazolone Pyrazolone Pyrazolone->Pyrazolo[3,4-b]quinoline Catalyst, Heat

Caption: A simplified representation of the Friedländer synthesis of pyrazolo[3,4-b]quinolines.

Q2: How do I choose the right catalyst for my reaction?

A2: The optimal catalyst is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing some commonly used catalysts and their typical applications.

Catalyst TypeExamplesTypical Reaction ConditionsNotes
Brønsted Acid Acetic Acid, p-TSAReflux in a suitable solvent (e.g., ethanol, acetic acid)Cost-effective and readily available. Can also serve as the solvent.[12]
Lewis Acid ZrCl₄, ZnCl₂, BF₃·OEt₂Anhydrous conditions, often at elevated temperaturesCan be very effective for activating carbonyl groups.[3][6]
Organocatalyst L-ProlineMild conditions, often in organic solventsA "green" and often stereoselective option.[4]
Heterogeneous H₃PW₁₂O₄₀, MgO/HApCan be used in various solvents, easily recoverableFacilitates easier product purification.[3][7]

Q3: What are some key safety considerations when working with these syntheses?

A3: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specific considerations for pyrazolo[3,4-b]quinoline synthesis include:

  • Handling of Reagents: Some of the reagents used, such as phosphoryl chloride (POCl₃) and strong acids/bases, are corrosive and require careful handling in a fume hood with appropriate personal protective equipment (PPE).[11]

  • Reaction Monitoring: Be cautious when running reactions at elevated temperatures, especially under pressure (e.g., in a sealed microwave vial).

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.

  • Product Handling: The biological activity of pyrazolo[3,4-b]quinolines is an active area of research. As such, the toxicological properties of novel derivatives may not be fully characterized. Handle all products with care.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines

This protocol is adapted from methodologies employing L-proline as a catalyst.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), 5-aminopyrazole (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by L-proline (10 mol%, 0.1 mmol).

  • Reaction: Stir the mixture at reflux temperature and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

managing regioselectivity in reactions with 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Privileged Scaffold

Welcome to the technical support guide for 4-Chloroquinolin-3-amine. This molecule is a valuable building block in medicinal chemistry and materials science, offering multiple reaction handles for diversification. However, its polyfunctional nature—featuring a nucleophilic amine, an electrophilic C4-position, and various C-H bonds—presents significant challenges in controlling regioselectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to empower researchers to predictably functionalize this versatile scaffold. We will delve into the electronic and steric factors governing its reactivity and provide field-proven protocols to achieve desired outcomes.

Visualizing the Challenge: Reactive Sites on this compound

The key to managing regioselectivity is to first understand the distinct reactive sites on the molecule. The following diagram highlights the primary points of reactivity that must be considered during reaction design.

G cluster_quinoline This compound mol C4_label C4-Cl (Electrophilic Site) Target for SNAr & Cross-Coupling p_C4 C4_label->p_C4 N3_label N3-Amine (Nucleophilic Site) Target for Acylation, Alkylation, Buchwald-Hartwig Coupling p_N3 N3_label->p_N3 C2_label C2-H (Activated Site) Susceptible to Electrophilic Attack & C-H Activation p_C2 C2_label->p_C2 Benzene_label Benzene Ring (C5-C8) Site for Electrophilic Attack (under forcing conditions) p_Benzene Benzene_label->p_Benzene

Caption: Key reactive sites on the this compound scaffold.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of nucleophiles at the C4-position is one of the most common transformations for this scaffold. The electron-withdrawing quinoline nitrogen activates the C4 carbon, making it susceptible to nucleophilic attack and subsequent displacement of the chloride leaving group.[1][2]

❓ FAQ 1.1: I am attempting to displace the C4-chloro group with an amine nucleophile, but I'm getting low yield and multiple products. What is going wrong?

Answer: This is a classic challenge where chemoselectivity and reaction conditions are paramount. Several factors could be at play:

  • Reduced Electrophilicity: The electron-donating nature of the 3-amino group reduces the electrophilicity of the C4-position compared to an unsubstituted 4-chloroquinoline. This can slow down the desired SNAr reaction.

  • Side Reactions of the 3-Amino Group: Your nucleophile or the base used in the reaction might be deprotonating the 3-amino group. The resulting anion is a powerful electron-donating group, further deactivating the ring towards SNAr.

  • Insufficient Thermal Energy: SNAr reactions on this scaffold often require heating to overcome the activation energy barrier.[3] Conventional heating or microwave irradiation can be effective.[2]

Troubleshooting SNAr Reactions
ParameterObservationRecommended ActionRationale
Temperature No reaction or slow conversion at room temperature.Increase temperature gradually to 80-130 °C.[3] Consider using a sealed vessel or microwave reactor for higher temperatures and shorter reaction times.[2]Provides sufficient energy to overcome the activation barrier for the addition-elimination mechanism.[4]
Solvent Reaction is sluggish in non-polar solvents (e.g., Toluene).Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Alcohols like ethanol can also be used.[1]Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the rate-determining step of the SNAr reaction.[4][5]
Base Complex mixture or recovery of starting material.If your nucleophile is a primary/secondary amine, it can often act as its own base. For less nucleophilic amines or other nucleophiles (e.g., thiols, alcohols), a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is recommended. Avoid strong, hindered bases that may promote elimination side reactions.A base is needed to neutralize the HCl generated in situ, driving the reaction to completion. An appropriate base avoids unwanted side reactions with the substrate.[1]
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: In a sealable reaction vial, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, 3-5 mL per mmol of substrate).

  • Addition: Add the desired primary or secondary amine nucleophile (1.2–2.0 eq).

  • Heating: Seal the vial and heat the reaction mixture to 120–130 °C for 6–12 hours.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Section 2: Regiocontrolled Palladium-Catalyzed Cross-Coupling

The presence of both a C-Cl bond and an N-H bond makes cross-coupling reactions a significant regioselectivity challenge. By carefully selecting the catalyst system and reaction type, one can selectively functionalize either position.

❓ FAQ 2.1: How can I perform a selective Suzuki-Miyaura coupling at the C4-position without interference from the 3-amino group?

Answer: A Suzuki-Miyaura coupling is an excellent choice for forming a C(sp²)-C(sp²) bond at the C4-position.[6] The 3-amino group is generally a spectator in this reaction, as the catalytic cycle proceeds via oxidative addition of palladium into the C-Cl bond, which is kinetically favored over reactions involving the N-H bond under typical Suzuki conditions.[7][8]

The key is to use a standard palladium catalyst and a suitable base that is strong enough to facilitate transmetalation from the boronic acid but not so strong that it aggressively deprotonates the 3-amino group.

Protocol 2: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like PPh₃ (4-10 mol%).[6]

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[7]

  • Reaction: Heat the mixture to 80–100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

❓ FAQ 2.2: I want to use the 3-amino group as a nucleophile in a Buchwald-Hartwig amination to couple it with a different aryl halide. How do I ensure the C4-chloro site on my starting material doesn't react?

Answer: This is an excellent synthetic strategy, but it requires precise control. You are essentially using this compound as the amine component in a Buchwald-Hartwig reaction.[9][10] The primary challenge is preventing self-coupling or oligomerization where the amine of one molecule reacts with the chloride of another.

Success hinges on two factors:

  • Kinetics: The oxidative addition of palladium to your second, more reactive aryl halide (e.g., an aryl bromide or iodide) should be much faster than addition to the C4-Cl bond of the quinoline.

  • Stoichiometry: Using the this compound in slight excess can help ensure the more reactive aryl halide is fully consumed.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is key to an efficient C-N coupling.[10][11]

Troubleshooting Workflow: Buchwald-Hartwig C-N Coupling

G start Goal: Couple N3-Amine with Ar-Br (Buchwald-Hartwig) check_reactivity Observe low yield or side products (e.g., self-coupling) start->check_reactivity ligand Optimize Ligand Try bulky, electron-rich ligands (e.g., XPhos, RuPhos, BINAP) check_reactivity->ligand Poor Catalyst Turnover? base Optimize Base Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) check_reactivity->base Incomplete Reaction? solvent Change Solvent Use anhydrous, non-protic solvents (e.g., Toluene, Dioxane) check_reactivity->solvent Decomposition? temp Adjust Temperature Start at 80°C, adjust as needed check_reactivity->temp Slow Reaction? success Achieve Selective C-N Coupling ligand->success base->success solvent->success temp->success

Caption: Troubleshooting guide for selective Buchwald-Hartwig amination.

Section 3: Electrophilic Aromatic Substitution (EAS)

❓ FAQ 3.1: If I perform an electrophilic substitution (e.g., nitration, bromination), where on the this compound molecule will the new substituent add?

Answer: This is a complex regiochemical question due to competing electronic effects. You must consider the directing effects of both the 3-amino group and the quinoline ring system.

  • 3-Amino Group (Dominant Effect): The amino group is a powerful activating group and an ortho, para-director.[12] It strongly directs incoming electrophiles to the C2 and C4 positions.

  • Quinoline Ring: The quinoline ring itself is electron-deficient and deactivating towards EAS. When substitution does occur, it is directed to the C5 and C8 positions.

  • C4-Chloro Group: The C4 position is already substituted, so it is blocked.

The Verdict: The powerfully activating effect of the 3-amino group will almost certainly dominate the reaction. Therefore, electrophilic substitution is expected to occur selectively at the C2 position.

Visualizing Directing Effects in EAS

G cluster_quinoline mol activating_source 3-NH₂ Group (Strong Activator, o,p-Director) C2_target C2_target activating_source->C2_target Directs to C2 (ortho) C4_target C4_target activating_source->C4_target Directs to C4 (para) [BLOCKED] outcome Predicted Outcome: Selective substitution at C2 C2_target->outcome deactivating_source Quinoline Ring (Deactivator, C5/C8-Director) C5_C8_target C5_C8_target deactivating_source->C5_C8_target Directs to C5/C8

Caption: Competing directing effects in electrophilic aromatic substitution.

It is important to note that EAS reactions on this substrate may require carefully controlled, and sometimes harsh, conditions to proceed effectively due to the overall electron-deficient nature of the quinoline core.

References

work-up procedures for reactions involving 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloroquinolin-3-amine

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying chemical principles that govern successful work-up and purification procedures. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and adapt it with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preparatory questions regarding safety, storage, and the fundamental principles of working with this compound and its derivatives.

Q1: What are the essential safety precautions for handling this compound?

Answer: this compound and related chloroanilines are hazardous compounds that must be handled with extreme caution.[1] Always treat them as potentially carcinogenic and toxic.[1]

The Scientist's Perspective: The primary risks associated with this class of compounds are toxicity upon ingestion, skin contact, or inhalation, and potential long-term health effects like cancer. The chlorinated aromatic structure contributes to its persistence and potential for bioaccumulation, making it very toxic to aquatic life.[2]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Nitrile gloves (double-gloving is recommended).

    • A flame-resistant lab coat.

    • ANSI-rated safety goggles or a full-face shield.[4]

  • Handling Practices: Avoid raising dust when weighing or transferring the solid.[1] Wash hands and skin thoroughly after handling.[2][3] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1]

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated, and locked cabinet or area accessible only to authorized personnel.[3]

  • Disposal: Dispose of all waste (unreacted material, contaminated solvents, PPE) as chlorinated hazardous waste according to your institution's and local regulations. Do not discharge into drains or the environment.[1][2]

Q2: My reaction involves a basic amine catalyst (like triethylamine) alongside this compound. How does this affect my work-up strategy?

Answer: The presence of multiple bases requires a work-up strategy that can selectively remove the more basic catalyst while retaining your likely less basic product. The key is an acidic wash.

The Scientist's Perspective: The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons.[5]

  • Triethylamine (TEA): An aliphatic amine (sp³ hybridized nitrogen) where the lone pair is highly available. It is a relatively strong base (pKa of conjugate acid ~10.7).

  • This compound: An aromatic amine. The lone pair on the 3-amino group is delocalized into the quinoline ring system, making it significantly less basic than TEA.[5] The quinoline ring nitrogen is also basic, but its lone pair is in an sp² orbital, making it less basic than TEA.[5]

This difference in basicity is the foundation of your separation. By washing the reaction mixture with a dilute aqueous acid (e.g., 5-10% HCl or 1M NH₄Cl), you can selectively protonate the highly basic TEA, forming a water-soluble ammonium salt (triethylammonium chloride) that partitions into the aqueous layer, while your less basic product remains in the organic layer.[6]

Q3: What is the purpose of each standard step in an aqueous work-up for these types of reactions?

Answer: A standard aqueous work-up is a systematic process of liquid-liquid extraction designed to remove impurities and isolate your crude product. Each step has a specific chemical purpose.

The Scientist's Perspective: The guiding principle of extraction is "like dissolves like". We manipulate the polarity of impurities to move them from the organic phase (where your product is) to the aqueous phase.

  • Quench: The reaction is first "quenched" by adding a solution (often water or a mild base/acid) to stop the reaction and neutralize any highly reactive reagents.

  • Dilution: The mixture is diluted with an organic solvent (e.g., Dichloromethane, Ethyl Acetate) in which your product is soluble but water is not.[7]

  • Acidic Wash (e.g., 5% HCl): Removes basic impurities like amine catalysts.[6]

  • Basic Wash (e.g., 5% NaHCO₃): Neutralizes any remaining acid from the previous step and removes acidic byproducts.[6][8] The use of bicarbonate is preferred over stronger bases like NaOH to prevent hydrolysis of sensitive functional groups.

  • Water Wash: Removes any water-soluble impurities not captured by the acidic or basic washes.

  • Brine Wash (Saturated NaCl): This crucial step does two things: it helps break up emulsions by increasing the ionic strength of the aqueous layer, and it begins the drying process by drawing residual water out of the organic layer.[6]

  • Drying (e.g., Anhydrous MgSO₄ or Na₂SO₄): A solid drying agent is added to the organic layer to scavenge the last traces of water.[8][9]

  • Filtration & Concentration: The drying agent is filtered off, and the solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.[7]

Diagram: General Aqueous Work-up Workflow

G cluster_0 cluster_1 A Reaction Mixture in Flask B Quench Reaction (e.g., add H₂O or sat. NH₄Cl) A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent (e.g., DCM, EtOAc) C->D E Perform Washes D->E F Collect Organic Layer E->F Separate Layers W1 1. Acidic Wash (e.g., 5% HCl) Removes bases E->W1 Wash Sequence G Dry with Anhydrous Salt (e.g., MgSO₄) F->G H Filter off Drying Agent G->H I Concentrate in vacuo (Rotovap) H->I J Crude Product I->J W2 2. Basic Wash (e.g., 5% NaHCO₃) Removes acids W1->W2 W_Out Aqueous Waste W1->W_Out W3 3. Brine Wash (Breaks emulsions, starts drying) W2->W3 W2->W_Out W3->W_Out

Caption: A typical workflow for the aqueous work-up of an organic reaction.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up and purification of this compound reaction products.

Q4: I've completed my aqueous work-up, but now I have a persistent emulsion that won't separate. What should I do?

Answer: Emulsions are a common and frustrating problem, often caused by fine particulates or compounds that act as surfactants. Do not shake the separatory funnel vigorously. Instead, gently invert it multiple times. If an emulsion still forms, there is a systematic approach to breaking it.

The Scientist's Perspective: An emulsion is a stable mixture of two immiscible liquids (your organic solvent and the aqueous wash). The goal is to disrupt the interface between the microscopic droplets to encourage them to coalesce.

Troubleshooting Protocol:

  • Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[6]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. This can help break the surface tension.[6]

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the polarity and density of the aqueous layer, which forces the organic solvent out of solution and helps break the emulsion.[6] This is the most common and effective method.

  • Filter through Celite: As a last resort, you may need to filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel and vacuum. This physically disrupts the emulsion. You will then need to separate the layers of the filtrate.[6]

Diagram: Troubleshooting Emulsions

G Start Persistent Emulsion Forms Step1 Let stand for 10-20 minutes Start->Step1 Step2 Gently swirl or stir with glass rod Step1->Step2 Not resolved? Step3 Add saturated NaCl (Brine) and gently mix Step2->Step3 Not resolved? Step4 Filter entire mixture through a pad of Celite® Step3->Step4 Not resolved? Result Layers Separate Step3->Result Resolved! Step4->Result

Caption: A decision tree for resolving persistent emulsions during extraction.

Q5: After purification, my NMR spectrum shows my desired product is contaminated with unreacted this compound. How can I remove it?

Answer: This indicates that your initial purification was not effective enough. The best method for removal depends on the properties of your product.

The Scientist's Perspective: If your desired product is significantly less polar than the starting amine, column chromatography is the ideal solution. If the polarities are very similar, a chemical approach may be needed.

Recommended Solutions:

  • Column Chromatography: This is the most reliable method. This compound, with its free amino group, is quite polar and will adhere strongly to silica gel.

    • Solvent System: A gradient elution is often best. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.[8][10] Your less polar product should elute first.

  • Recrystallization: If your product is a solid and you can find a solvent system where its solubility differs significantly from the starting material's at different temperatures, recrystallization can be highly effective.

  • Acidic Wash (Re-workup): If your product is not basic (e.g., if the amine has been converted to a non-basic functional group like an amide), you can re-dissolve the crude material in an organic solvent and perform a thorough wash with dilute HCl. This will protonate the starting amine and pull it into the aqueous layer.

Q6: My product is an oil and won't crystallize. How should I proceed with purification?

Answer: "Oiling out" instead of crystallizing is common. This simply means that column chromatography is the required method of purification.

The Scientist's Perspective: Crystallization requires a highly ordered lattice structure. If a compound is impure or has a low melting point, it may separate from solution as a liquid (an oil) rather than a solid.

Protocol for Oily Products:

  • Concentrate: Ensure all solvent is removed from your crude product under high vacuum.

  • Column Chromatography: This is the standard method for purifying oils or non-crystalline solids.

    • Select a Solvent System: Use Thin Layer Chromatography (TLC) to find an appropriate eluent. Aim for a system that gives your product an Rf value of ~0.3. Common systems for quinoline derivatives include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Chloroform/Methanol.[8]

    • Run the Column: Carefully load your oil onto a silica gel column and elute with your chosen solvent system.

  • Trituration: Sometimes, an oil can be induced to solidify by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane). Scratch the inside of the flask with a glass rod at the solvent line. If you are lucky, crystals will form. The solid can then be isolated by filtration.

Data Summary Tables

Table 1: Common Solvents for Work-up & Purification

Solvent Use Case Polarity Notes
Dichloromethane (DCM) Extraction Medium Good for a wide range of compounds. High density (bottom layer).[8]
Ethyl Acetate (EtOAc) Extraction, Chromatography Medium Less toxic than DCM. Low density (top layer). Can be prone to hydrolysis.
Hexanes / Heptane Chromatography, Trituration Non-polar Used as the non-polar component of the mobile phase. Good for precipitating polar compounds.
Methanol (MeOH) Chromatography Polar Used as a polar modifier in mobile phases for highly polar compounds.[8]

| Diethyl Ether | Extraction | Low-Medium | Very volatile. Can form peroxides. |

Table 2: Quick Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during washes; Product is partially water-soluble. Check TLC of aqueous layers; Reduce number of washes; Back-extract aqueous layers with fresh organic solvent.
Persistent Emulsion Vigorous shaking; Fine particulates; High concentration. Let stand; Add brine; Filter through Celite®.[6]
Acidic Impurity Remains Insufficient basic wash. Re-workup with a thorough saturated NaHCO₃ wash.[6]
Basic Impurity Remains Insufficient acidic wash; Product is also basic. Re-workup with dilute HCl wash; If product is basic, use column chromatography.[6]

| Product Won't Solidify | Product is an oil or is impure. | Purify by column chromatography; Attempt trituration with a non-polar solvent. |

References

avoiding dimer formation in 4-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimer Formation

Welcome to the technical support center for 4-aminoquinoline synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenge of dimer formation in your experiments. This resource is structured to offer not just procedural steps, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Dimer Formation

This section addresses the most pressing issues encountered during the synthesis of 4-aminoquinolines, particularly when reacting 4,7-dichloroquinoline with a diamine. The primary dimeric byproduct in this context is the N,N'-bis(7-chloroquinolin-4-yl)alkyldiamine.

Question: I am seeing a significant amount of a high-molecular-weight byproduct in my reaction to synthesize a 4-aminoquinoline derivative. Could this be a dimer?

Answer: Yes, it is highly likely that you are observing the formation of a bis-quinoline dimer. This occurs when both amine groups of your diamine reactant undergo nucleophilic aromatic substitution with a molecule of 4,7-dichloroquinoline. This results in a symmetrical molecule where two quinoline rings are bridged by your diamine linker. This side reaction is a common challenge but can be effectively controlled.

Question: What is the primary cause of bis-quinoline dimer formation in my synthesis?

Answer: The formation of the bis-quinoline dimer is primarily governed by the stoichiometry of your reactants. If the molar ratio of 4,7-dichloroquinoline to your diamine is too high, the probability of both ends of the diamine reacting with a quinoline moiety increases significantly. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, and with an excess of the electrophilic 4,7-dichloroquinoline, the formation of the disubstituted product is favored.[1]

Question: How can I adjust my reaction conditions to favor the formation of the desired mono-substituted 4-aminoquinoline?

Answer: The most direct and widely used strategy to favor the mono-substituted product is to employ a significant excess of the diamine reactant.[2][3] By ensuring a high concentration of the diamine relative to the 4,7-dichloroquinoline, you increase the statistical probability that any given 4,7-dichloroquinoline molecule will react with a fresh, unreacted diamine molecule rather than the mono-substituted product. A common starting point is to use a 2 to 5-fold molar excess of the diamine.[1][4]

Frequently Asked Questions (FAQs)

What is the mechanism of the reaction leading to both the desired product and the dimer?

The reaction is a nucleophilic aromatic substitution (SNAr). The amino group of the diamine acts as a nucleophile, attacking the electron-deficient C4 position of the 4,7-dichloroquinoline. The chloride ion is subsequently displaced. When a large excess of the diamine is present, the reaction is more likely to stop after the first substitution, yielding the desired mono-aminoquinoline. If 4,7-dichloroquinoline is in excess, the remaining free amino group on the mono-substituted product can act as a nucleophile again, leading to the bis-quinoline dimer.

Are there alternative strategies to using a large excess of diamine to prevent dimerization?

Yes, a more elegant but also more synthetically demanding approach is to use a protecting group strategy.[5] You can selectively protect one of the amino groups of the diamine, for instance, with a tert-butoxycarbonyl (Boc) group.[6][7] This mono-protected diamine can then be reacted with 4,7-dichloroquinoline. Since only one amino group is available for reaction, the formation of the bis-quinoline dimer is effectively prevented. Following the substitution reaction, the protecting group can be removed to yield the desired mono-substituted 4-aminoquinoline with a free terminal amine.

How can I effectively purify my desired mono-substituted product from the bis-quinoline dimer?

If dimer formation has occurred, purification can often be achieved through standard chromatographic techniques. Column chromatography using silica gel is a common method.[8] The polarity difference between the mono-substituted product and the more symmetrical, often less polar, bis-quinoline dimer usually allows for good separation. Additionally, a basic wash (e.g., with 5% aqueous sodium bicarbonate) during the work-up can help to remove unreacted acidic starting materials and byproducts.[1]

Comparative Reaction Conditions

The following table summarizes the key differences in reaction conditions for the selective synthesis of the mono-aminoquinoline versus the bis-quinoline dimer.

ParameterMono-aminoquinoline SynthesisBis-quinoline Dimer Synthesis
Reactant Ratio Excess diamine (typically 2-5 equivalents)[1][4]Excess 4,7-dichloroquinoline (typically 2+ equivalents)[1]
Primary Goal Minimize disubstitutionMaximize disubstitution
Typical Solvent Neat (using the excess diamine as solvent) or a high-boiling solvent like N-methyl-2-pyrrolidone (NMP)N-methyl-2-pyrrolidone (NMP) or similar high-boiling solvent
Temperature 120-130 °C[1]130 °C[1]
Reaction Time 4-8 hours[1][3]6 hours[1]

Experimental Protocols

Protocol 1: Selective Synthesis of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (Mono-substitution)

This protocol is designed to favor the formation of the mono-substituted product by using an excess of the diamine.

Materials:

  • 4,7-dichloroquinoline

  • Ethane-1,2-diamine (at least 2 molar equivalents)

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and ethane-1,2-diamine (2-5 equivalents).

  • Heat the mixture with stirring to 80°C and maintain for 1 hour.

  • Increase the temperature to 130°C and continue stirring for an additional 7 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine (Bis-substitution/Dimer Formation)

This protocol is designed to intentionally synthesize the bis-quinoline dimer by using an excess of 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline (at least 2.4 molar equivalents)

  • Ethane-1,2-diamine (1 equivalent)

  • Dichloromethane

  • 5% aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (2.4 equivalents) and ethane-1,2-diamine (1 equivalent).

  • Heat the mixture with stirring to 130°C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visual Guides

The following diagrams illustrate the reaction pathways and a troubleshooting workflow for avoiding dimer formation.

Dimer_Formation_Mechanism cluster_reactants Reactants cluster_products Products 4,7-DCQ 4,7-Dichloroquinoline Intermediate Mono-substituted Intermediate (with free -NH₂) 4,7-DCQ->Intermediate + Diamine (Nucleophilic Attack) Diamine H₂N-(CH₂)n-NH₂ Diamine->Intermediate Mono-product Mono-substituted 4-Aminoquinoline Dimer Bis-quinoline Dimer Intermediate->Mono-product Work-up Intermediate->Dimer + another 4,7-DCQ (Second Nucleophilic Attack)

Caption: Mechanism of Mono- and Di-substitution in 4-Aminoquinoline Synthesis.

Troubleshooting_Workflow start Start Synthesis check_dimer Significant Dimer Formation? start->check_dimer increase_diamine Increase Molar Excess of Diamine (e.g., 3-5 equivalents) check_dimer->increase_diamine Yes use_protecting_group Consider Mono-Protecting the Diamine (e.g., Boc) check_dimer->use_protecting_group Yes (Alternative) end Desired Mono-product check_dimer->end No optimize_conditions Optimize Reaction Time and Temperature increase_diamine->optimize_conditions use_protecting_group->optimize_conditions purify Purify via Column Chromatography optimize_conditions->purify purify->end

Caption: Troubleshooting Workflow for Avoiding Dimer Formation.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of cross-coupling reactions with 4-Chloroquinolin-3-amine. This substrate presents a unique set of challenges due to the electronic properties of the quinoline ring and the coordinating nature of its two nitrogen atoms.

This document moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve efficient, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my Buchwald-Hartwig amination with this compound failing or showing very low conversion?

Answer:

Low to no conversion in Buchwald-Hartwig reactions involving this compound is a frequent challenge. The root cause typically stems from a combination of catalyst inhibition and the inherent electronic properties of the substrate.

Causality Explained: The this compound substrate possesses two nitrogen atoms: the exocyclic amine at the C3 position and the endocyclic quinoline nitrogen. Both can act as Lewis bases and coordinate to the palladium catalyst. This bidentate chelation can form a highly stable, catalytically inactive complex, effectively sequestering the palladium and halting the catalytic cycle.[1] Furthermore, the electron-deficient nature of the quinoline ring can slow down the crucial oxidative addition step.[1]

Systematic Troubleshooting Steps:

  • Ligand Selection is Critical: The primary strategy to overcome catalyst inhibition is to use a ligand that sterically disfavors the formation of the inactive bidentate complex.[1]

    • Action: Switch from standard monodentate or less bulky bidentate phosphine ligands (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium center that promotes the desired catalytic pathway.

    • Recommended Ligands for Screening: BrettPhos, RuPhos, and XPhos have demonstrated significant success in couplings with challenging heteroaromatic amines.[1][2]

  • Employ a Well-Defined Pre-catalyst: The efficiency of generating the active Pd(0) species is crucial. Using a well-defined pre-catalyst ensures a reliable and reproducible initiation of the catalytic cycle.[1]

    • Action: Utilize a commercially available pre-catalyst, such as RuPhos G3 or BrettPhos G3. These are air-stable and efficiently generate the active LPd(0) species under basic conditions.

  • Base Optimization: The choice of base is pivotal. It must be strong enough to deprotonate the amine nucleophile but not interfere with the catalyst.

    • Action: Strong, non-nucleophilic bases are preferred. Start with lithium bis(trimethylsilyl)amide (LiHMDS). Alternatively, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[3]

  • Solvent and Temperature: Aprotic polar solvents are generally the best choice.[1]

    • Action: Use solvents like dioxane, toluene, or THF. Ensure they are anhydrous. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C, monitoring for potential substrate or product decomposition.

Q2: I'm attempting a Suzuki coupling with this compound and an arylboronic acid, but the yield is poor and I see significant starting material remaining. What should I try?

Answer:

Similar to the Buchwald-Hartwig reaction, Suzuki couplings with this substrate can be challenging due to catalyst inhibition by the amine and the relative inertness of the C-Cl bond.[1][4]

Causality Explained: The nitrogen lone pairs can coordinate to the palladium center, interfering with the catalytic cycle.[4] While aryl chlorides are known to be less reactive than bromides or iodides in oxidative addition, this step becomes even more difficult with an electron-deficient heteroaromatic system.[5] Success hinges on using a catalytic system that is both highly active and resistant to inhibition.[4]

Systematic Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard Suzuki catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. A more robust system is required.

    • Action: Employ a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Ligands specifically designed for challenging couplings, such as SPhos, XPhos, or RuPhos, are highly recommended as they accelerate both oxidative addition and reductive elimination.[6] These catalysts are known to be effective for coupling nitrogen-containing heterocycles.[4]

  • Optimize the Base and Solvent System: The base plays a critical role in activating the boronic acid for transmetalation.[6][7]

    • Action: Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. A common and effective solvent system is a mixture of an organic solvent (like dioxane or toluene) with a small amount of water. Water can be crucial for dissolving the inorganic base and facilitating key steps in the catalytic cycle.[6]

  • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of inactive boroxines.

    • Action: Use a fresh bottle of the boronic acid or purify the existing stock. Consider using more stable boronate esters (e.g., pinacol esters) as an alternative coupling partner.

  • Consider a Pre-catalyst: As with C-N coupling, using a pre-catalyst can lead to more consistent results.

    • Action: Try using an XPhos or SPhos pre-catalyst (e.g., XPhos G2) which are designed for high activity in challenging Suzuki couplings.

Visual Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting low-yield coupling reactions with this compound.

Troubleshooting_Workflow start Low Yield / No Reaction cat_check Is the Catalyst System Optimal? start->cat_check cond_check Are Reaction Conditions Correct? start->cond_check reagent_check Are Reagents High Quality? start->reagent_check ligand Use Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos) cat_check->ligand Ligand Choice precatalyst Employ a G2/G3 Pre-catalyst cat_check->precatalyst Catalyst Activation base Screen Strong, Non-nucleophilic Bases (LiHMDS, K3PO4) cond_check->base Base Selection solvent Ensure Anhydrous Solvent (Dioxane, Toluene) cond_check->solvent Solvent Issues temp Increase Temperature Systematically cond_check->temp Insufficient Energy boronic Verify Boronic Acid Quality (or use Pinacol Ester) reagent_check->boronic For Suzuki inert Confirm Inert Atmosphere (N2/Ar) reagent_check->inert Atmosphere success Reaction Optimized ligand->success precatalyst->success base->success solvent->success temp->success boronic->success inert->success

Caption: A decision-making workflow for troubleshooting coupling reactions.

Frequently Asked Questions (FAQs)

Q: Which palladium source is best to start with: Pd(0) or Pd(II)?

Q: Can I use an aryl bromide or iodide instead of the chloride?

A: Yes, and it will likely make the reaction easier. The general order of reactivity for the aryl halide in the oxidative addition step is I > Br > Cl.[1] If you have synthetic access to the corresponding 4-bromo or 4-iodo-quinolin-3-amine, the coupling reaction will typically proceed under milder conditions or with a lower catalyst loading. However, aryl chlorides are often more commercially available and cost-effective, making their use desirable.[3]

Q: How do I prevent catalyst poisoning from the quinoline nitrogen?

A: This is the central challenge. The most effective strategy is the use of sterically bulky monophosphine ligands, specifically the dialkylbiarylphosphine class developed by Buchwald and others.[10][11] The bulk of ligands like XPhos, RuPhos, or BrettPhos physically prevents the quinoline nitrogen from forming a stable, inhibitory chelate with the palladium center, while still allowing the desired catalytic cycle to proceed.

Catalyst_Inhibition cluster_0 Desired Catalytic Path cluster_1 Inhibitory Chelation Path Active [Pd(0)L] OA Oxidative Addition Active->OA + R-Cl Inactive Inactive Chelate (Catalyst Poisoning) Active->Inactive Coordination RE Reductive Elimination OA->RE + Amine RE->Active + Product Substrate This compound

Caption: Competing pathways: desired catalysis vs. inhibitory chelation.

Data Summary & Recommended Conditions

The following table provides starting points for catalyst systems for different coupling reactions involving this compound. Optimization will be required for specific coupling partners.

Coupling TypePalladium SourceRecommended LigandBaseSolventTemp (°C)Key Considerations
Buchwald-Hartwig Pd₂(dba)₃ or G3 Pre-catalystRuPhos or BrettPhosLiHMDS or K₃PO₄Dioxane or Toluene90-110Ligand choice is paramount to prevent catalyst inhibition.[1][2]
Suzuki-Miyaura Pd(OAc)₂ or G2 Pre-catalystXPhos or SPhosK₃PO₄ or K₂CO₃Dioxane / H₂O80-100Ensure high-quality boronic acid and anhydrous base.[4][6]
Amide Coupling N/AN/ADIPEAAcetonitrile23-50Use coupling agents like HATU or EDC/HOBt for electron-deficient amines.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with a generic secondary amine.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the RuPhos G3 pre-catalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent Addition: Add a mixture of dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

References

scale-up challenges in the synthesis of 4-Chloroquinolin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloroquinolin-3-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this important scaffold from the bench to pilot plant and beyond. We will move beyond simple procedural outlines to address the nuanced challenges of process scale-up, focusing on the causality behind common failures and providing robust, field-tested solutions.

Section 1: Understanding the Synthetic Landscape and Its Scale-Up Implications

The synthesis of the this compound core is a multi-step process fraught with potential pitfalls, especially concerning thermal management, reagent handling, and purification. A common and logical synthetic strategy is a variation of the Gould-Jacobs reaction, which builds the quinoline core before introducing the key functionalities. Understanding this pathway is critical to anticipating scale-up challenges.

General Synthetic Workflow

The journey from simple starting materials to the target compound involves several distinct chemical transformations, each with its own set of parameters that can change dramatically with scale.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Amine Formation cluster_3 Step 4: Chlorination A Substituted Aniline + Diethyl Ethoxymethylenemalonate (EMME) B Ene-amine Intermediate A->B Reflux in Solvent C 4-Hydroxyquinoline-3-carboxylate B->C High Temp. (e.g., Dowtherm A) D 4-Hydroxyquinoline-3-carboxylic Acid C->D Saponification (e.g., NaOH) E 4-Hydroxyquinolin-3-amine D->E Curtius Rearrangement (e.g., DPPA) F This compound E->F POCl3 or SOCl2

Caption: General synthetic workflow for this compound via a Gould-Jacobs approach.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address common issues encountered during process development and scale-up.

Part A: Condensation & Thermal Cyclization

Q1: My initial condensation reaction is stalling, resulting in incomplete conversion of the starting aniline. How can I drive it to completion on a larger scale?

A1: This is a classic equilibrium problem. On a lab scale, a simple reflux might suffice, but at scale, efficient removal of the ethanol byproduct is paramount.

  • Causality: The condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) is a reversible reaction that liberates ethanol. According to Le Châtelier's principle, removing this byproduct will shift the equilibrium toward the product. In a large, jacketed reactor, simple reflux is often not efficient enough for complete removal.

  • Troubleshooting & Optimization:

    • Solvent Choice: Switch to a higher boiling point solvent (e.g., toluene, xylene) that allows you to distill off the ethanol azeotropically.

    • Apparatus Setup: On a pilot scale, equip your reactor with a Dean-Stark trap or a similar distillation setup to continuously remove the lower-boiling ethanol as it forms.

    • Monitor Conversion: Use in-process controls (IPC) like HPLC or GC to monitor the disappearance of the starting aniline. Do not proceed to the next step until the conversion is >98% to avoid downstream purification nightmares.

Q2: During the high-temperature thermal cyclization, my yields are poor, and I'm generating a significant amount of intractable tar. What's causing this and how can I fix it?

A2: This step, often run at >250 °C in a heat transfer fluid like Dowtherm A, is highly sensitive to heat transfer dynamics, which are fundamentally different in large reactors compared to a lab flask.

  • Causality: Tar formation is a result of thermal decomposition.[1] Localized overheating ("hot spots") on the reactor wall is the most common cause. The high viscosity of the reaction mixture as it progresses can also lead to poor mixing, exacerbating the issue.

  • Troubleshooting & Optimization:

    • Heating Profile: Do not heat the vessel jacket to the target temperature and then add the material. Instead, use a programmed, gradual heating ramp to allow the bulk of the material to reach temperature more uniformly.

    • Agitation: Ensure your agitator design (e.g., pitched-blade turbine, anchor) provides excellent top-to-bottom mixing for the specific volume and viscosity of your reaction. A variable speed drive is essential.

    • Inverse Addition: Consider adding the ene-amine intermediate solution slowly to the pre-heated Dowtherm A. This "inverse addition" ensures the substrate is rapidly heated to the reaction temperature and minimizes the time it spends at intermediate temperatures where side reactions might occur.

ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Heating Method Mantle/Oil BathJacketed Vessel (Steam/Hot Oil)Surface area-to-volume ratio decreases at scale, requiring more robust heat transfer.
Heat-up Time ~15-20 minutes1-2 hoursSlower ramp prevents localized overheating and thermal shock to glass-lined vessels.
Agitation Magnetic Stir BarOverhead Mechanical AgitatorNecessary to ensure homogenous temperature and mixing in a large volume.
Max ΔT Not critical< 25 °C (Jacket vs. Internal)A large temperature difference can cause material to "bake" onto the reactor walls.
Part B: Amine Formation via Curtius Rearrangement

Q3: I am scaling up the Curtius rearrangement to form the 3-amino group. What are the primary safety and operational concerns?

A3: The Curtius rearrangement involves azides, which are potentially explosive and require strict safety protocols. The reaction also generates nitrogen gas, which must be safely vented.

  • Causality & Safety:

    • Azide Hazard: Sodium azide is highly toxic. Acidic conditions can generate hydrazoic acid (HN₃), which is volatile and highly explosive. Diphenylphosphoryl azide (DPPA) is often preferred for its relative stability, but it is expensive and still requires careful handling.

    • Gas Evolution: The rearrangement releases a stoichiometric amount of N₂ gas. On a large scale, this can cause a dangerous pressure buildup if not properly vented. The rate of gas evolution is directly tied to the reaction rate and temperature.

  • Troubleshooting & Optimization:

    • Reagent Choice: For scale-up, DPPA is often the reagent of choice despite its cost, as it avoids the handling of sodium azide and the risk of generating HN₃.

    • Controlled Addition: The azide reagent must be added slowly and sub-surface to a well-agitated solution of the carboxylic acid. This controls the reaction rate and the subsequent rate of N₂ evolution.

    • Venting and Monitoring: The reactor must be equipped with a vent line connected to a scrubber or safe exhaust. A flow meter on the vent line is highly recommended to monitor the rate of gas evolution, providing a real-time indication of the reaction progress and safety.

    • Quenching: Ensure a proper quenching procedure is in place to destroy any residual azide before work-up.

Part C: Chlorination of 4-Hydroxyquinolin-3-amine

Q4: My chlorination of the 4-hydroxyquinolin-3-amine intermediate with phosphorus oxychloride (POCl₃) is giving low yields and a dark, impure product. What is going wrong?

A4: This is a common issue. The free amine group at the C-3 position is nucleophilic and can react with POCl₃, leading to phosphorylation byproducts and subsequent decomposition.

  • Causality: The desired reaction is the conversion of the 4-hydroxyl group into a chloro group.[2] However, the 3-amino group can compete, forming phosphoramidates or other complex species that are difficult to remove and often colored.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: While adding steps, the most robust solution is to protect the amine before chlorination. A simple acetylation (Amine -> Amide) is often sufficient. The amide is far less nucleophilic and will not interfere with the POCl₃. The acetyl group can be removed later under acidic or basic conditions.

    • Use of a Base/Solvent: Running the reaction in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or using a solvent like N,N-dimethylformamide (DMF) can sometimes improve yields by forming the Vilsmeier reagent in situ, which can be a more selective chlorinating agent.[3][4] However, this must be carefully optimized.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will minimize side reactions. Monitor by IPC and stop the reaction as soon as the starting material is consumed.

Q5: What is the safest and most effective way to quench a large-scale POCl₃ reaction?

A5: Quenching excess POCl₃ is highly exothermic and releases HCl gas. A poorly controlled quench is one of the most dangerous operations in this process.

  • Causality: POCl₃ reacts violently with water and alcohols. A direct quench into water or ice in a large reactor can cause a rapid exotherm and pressure buildup, potentially leading to a runaway reaction.

  • Troubleshooting & Optimization:

    • Distill Off Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the energy of the subsequent quench.

    • Reverse Quench: The safest method is a "reverse" or "inverse" quench. The hot reaction mixture is added slowly to a separate, well-agitated, and cooled vessel containing a quench solution (e.g., ice/water, or a cold aqueous base like sodium carbonate). This ensures the quench solution is always in large excess, allowing it to absorb the heat effectively.

    • Scrubbing: The quench vessel must be vented to a caustic scrubber to neutralize the large volume of HCl gas that will be evolved.

POCl3_Quench_Troubleshooting Start End of Chlorination Reaction (Excess POCl3) A Is distillation of excess POCl3 feasible? Start->A B Distill POCl3 under vacuum A->B Yes D WARNING: High-Energy Quench! Proceed with extreme caution. Use large excess of ice and slow addition. A->D No C Perform Controlled Inverse Quench B->C E Product Isolation C->E D->C

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Haloquinolines, Focusing on 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the 4-Haloquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] The functionalization of this scaffold, particularly at the 4-position, is a cornerstone of drug discovery efforts. 4-Haloquinolines serve as versatile precursors, enabling the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of the reactivity of common 4-haloquinolines (where the halogen is Fluorine, Chlorine, Bromine, or Iodine). We will place a special focus on 4-chloroquinolin-3-amine , analyzing how the interplay between the halogen at C4 and the amino substituent at C3 dictates its chemical behavior. Understanding these nuances is critical for designing efficient synthetic routes, optimizing reaction conditions, and accelerating the development of novel quinoline-based compounds.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Unlike typical electrophilic substitutions common to many aromatic rings, the electron-deficient nature of the pyridine moiety in the quinoline system makes it susceptible to attack by nucleophiles.[2] The primary pathway for the substitution of the C4-halogen is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4]

This two-step process is fundamental to understanding the reactivity differences between the various 4-haloquinolines:

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This step is typically the rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion. This step is usually fast.

Caption: The two-step Addition-Elimination mechanism (SNAr).

Because the first step is rate-limiting, any factor that stabilizes the negatively charged Meisenheimer complex will accelerate the reaction. This is the key to understanding the reactivity trend of the halogens.

The Halogen Reactivity Trend: An SNAr Perspective

In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with C-X bond strength. However, in SNAr, this trend is typically inverted.

The established reactivity order for SNAr is: F > Cl > Br > I [6][7]

  • Fluorine: As the most electronegative halogen, fluorine exerts a powerful electron-withdrawing inductive effect. This effect strongly stabilizes the negative charge of the Meisenheimer complex formed during the rate-determining step, thus lowering the activation energy and accelerating the reaction.[7]

  • Chlorine, Bromine, and Iodine: As we move down the group, the electronegativity decreases, providing less stabilization for the intermediate and leading to slower reaction rates. While the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining second step, so bond strength is not the dominant factor.

The Influence of the 3-Amino Group: An Electronic Modulator

While the halogen at C4 is the primary determinant of reactivity, other substituents on the quinoline ring play a crucial modulating role. The 3-amino group in This compound is an electron-donating group (EDG) through resonance.

This has a significant consequence:

  • Deactivation towards SNAr: The amino group donates electron density into the ring, making the C4 position less electrophilic (less electron-poor). This reduces the driving force for the initial nucleophilic attack, thereby deactivating the substrate compared to an unsubstituted 4-chloroquinoline.[5]

Therefore, researchers using this compound should anticipate that more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases/nucleophiles) may be required to achieve substitution compared to its analogues that lack the 3-amino group or possess an electron-withdrawing group instead.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of 4-haloquinolines in typical SNAr reactions, incorporating the deactivating effect of a C3-amino substituent.

4-Haloquinolin-3-amine DerivativeHalogen Electronegativity (Pauling Scale)C-X Bond Strength (kJ/mol)Expected Relative SNAr RateKey Considerations
4-Fluoroquinolin-3-amine 3.98~544Highest Often the most reactive substrate. Can be sensitive to moisture. May not require harsh conditions.
This compound 3.16~405Moderate A good balance of reactivity and stability. Widely used due to the availability and cost-effectiveness of starting materials.[1]
4-Bromoquinolin-3-amine 2.96~345Low Significantly less reactive in SNAr. Often preferred for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where oxidative addition is key.
4-Iodoquinolin-3-amine 2.66~280Lowest Generally unreactive in SNAr. Almost exclusively used for metal-catalyzed cross-coupling reactions.

Note: The deactivating effect of the 3-amino group lowers the absolute reactivity of all entries compared to their unsubstituted counterparts.

Experimental Protocol: A Model SNAr Reaction

This protocol describes a representative SNAr reaction: the synthesis of a 4-alkoxyquinolin-3-amine derivative from this compound. This procedure is designed to be a robust starting point for optimization.

Reaction: Synthesis of 4-methoxyquinolin-3-amine

Experimental_Workflow Experimental Workflow for SNAr Setup 1. Reaction Setup - Add reagents to flask - Purge with N₂ Heating 2. Reaction - Heat to reflux - Monitor by TLC/LC-MS Setup->Heating Workup 3. Aqueous Work-up - Cool reaction - Quench and extract Heating->Workup Purify 4. Purification - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purify Analyze 5. Characterization - Obtain final product - Analyze (NMR, MS) Purify->Analyze

Caption: A typical workflow for an SNAr experiment.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe, 1.5 eq)

  • Anhydrous Methanol (MeOH, as solvent)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen for 5-10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous methanol via syringe, followed by the careful addition of sodium methoxide. Causality Note: Using an excess of the sodium alkoxide drives the reaction to completion. Anhydrous conditions are crucial to prevent competing hydrolysis of the chloroquinoline.

  • Heating: Attach the reflux condenser (with a nitrogen inlet at the top). Heat the reaction mixture to reflux (approx. 65 °C for methanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The reactivity of 4-haloquinolines is a nuanced interplay of the halogen's identity and the electronic effects of other ring substituents. For SNAr reactions, the reactivity trend is firmly F > Cl > Br > I , driven by the stabilization of the rate-determining Meisenheimer complex. The presence of the electron-donating 3-amino group in This compound deactivates the system towards nucleophilic attack, a critical consideration for reaction design. While 4-fluoro derivatives offer the highest reactivity, this compound represents a pragmatic and economical choice, balancing moderate reactivity with stability and commercial availability. Conversely, 4-bromo and 4-iodo analogues are generally poor substrates for SNAr but are the preferred starting materials for metal-catalyzed cross-coupling reactions. A thorough understanding of these principles empowers chemists to select the optimal substrate and conditions for the efficient synthesis of novel quinoline-based molecules.

References

A Comparative Guide to the Biological Activity of Quinoline Isomers: 7-chloro-4-aminoquinoline vs. 4-Chloroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and versatile substitution points allow for fine-tuning of biological activity. Within this class, 7-chloro-4-aminoquinoline is a cornerstone pharmacophore, most famously embodied in the antimalarial drug chloroquine. Its biological activities have been extensively documented for decades.

In contrast, its positional isomer, 4-Chloroquinolin-3-amine, represents a significant structural deviation. By shifting the critical amino and chloro substituents, the electronic and steric properties of the molecule are fundamentally altered. This guide provides a detailed, evidence-based comparison of these two molecules, synthesizing decades of research on the established compound while exploring the nascent potential and structure-activity relationship (SAR) implications of its lesser-known isomer. For researchers in drug development, understanding these differences is crucial for designing next-generation quinoline-based therapeutics.

Part 1: The Established Powerhouse: 7-chloro-4-aminoquinoline

The 7-chloro-4-aminoquinoline core is synonymous with potent antimalarial activity and is gaining significant traction as an anticancer agent. The chlorine atom at the 7-position and the amino group at the 4-position are considered essential for its primary mechanisms of action.[1]

Antimalarial Activity: A Classic Mechanism

The primary therapeutic application of 7-chloro-4-aminoquinoline derivatives is in the treatment of malaria. The mechanism is a classic example of drug targeting a unique pathogen vulnerability.

Mechanism of Action: During its lifecycle in human red blood cells, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).

7-chloro-4-aminoquinoline-based drugs are weak bases, causing them to become protonated and trapped within the acidic environment of the parasite's food vacuole, reaching high concentrations. Here, the quinoline ring binds strongly to free heme, preventing its polymerization into hemozoin.[2] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and parasite death.[3][4] The 7-chloro group is considered critical for this inhibitory activity.[2]

Workflow: Antimalarial Mechanism of 7-chloro-4-aminoquinoline

cluster_host Host Red Blood Cell cluster_parasite Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme (Fe(III)PPIX) Hb->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Death Parasite Death Drug 7-chloro-4-aminoquinoline (e.g., Chloroquine) Drug->Complex Complex->Hemozoin BLOCKS Complex->Death Toxicity Accumulation

Caption: Mechanism of 7-chloro-4-aminoquinoline in the malaria parasite.

Quantitative Performance: Derivatives of 7-chloro-4-aminoquinoline have demonstrated potent, low-nanomolar activity against chloroquine-sensitive (CQ-S) strains of P. falciparum. While resistance is a major issue, the scaffold remains a vital starting point for developing new analogs that can overcome it.[5][6]

Compound Derivative P. falciparum Strain Activity (IC₅₀ nM) Reference
Chloroquine3D7 (CQ-S)< 12[5]
TDR 588453D7 (CQ-S)5.52 - 12[5][6]
TDR 58845W2 (CQ-R)89.8[5][6]
Compound 7a3D7 (CQ-S)3.27[3]
Compound 7aK1 (CQ-R)167.4[3]
Anticancer Activity: A New Frontier

More recently, the 7-chloro-4-aminoquinoline scaffold has been repurposed for oncology.[7] Chloroquine and hydroxychloroquine are being investigated in clinical trials, often as adjuncts to standard cancer therapies.[7]

Mechanism of Action: The primary anticancer mechanism is believed to be the inhibition of autophagy. Autophagy is a cellular recycling process that cancer cells exploit to survive stress induced by chemotherapy or radiation. By accumulating in the lysosome (an acidic organelle similar to the parasite's food vacuole) and raising its pH, 7-chloro-4-aminoquinoline derivatives disrupt autophagic flux. This blockage prevents the cell from clearing damaged components and recycling nutrients, ultimately leading to apoptosis or enhanced sensitivity to other cytotoxic agents.[8][9]

Quantitative Performance: Numerous studies have demonstrated the cytotoxic effects of 7-chloro-4-aminoquinoline derivatives against a range of human cancer cell lines.

Compound Derivative Cancer Cell Line Activity (GI₅₀ µM) Reference
ChloroquineMDA-MB-468 (Breast)24.36[8]
ChloroquineMCF-7 (Breast)20.72[8]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[8]
Compound 5dRaji (Lymphoma)4.3[7]
Compound 5dHuT78 (T-cell Lymphoma)0.4[7]

Part 2: The Enigmatic Isomer: this compound

A search of the scientific literature reveals a stark contrast: this compound is not a well-characterized agent with established biological activities. Instead, it appears primarily as a chemical intermediate or building block for the synthesis of more complex heterocyclic compounds.

This lack of direct biological data does not mean it is inert, but rather that it is under-investigated. We can, however, infer potential activities and challenges based on structure-activity relationship (SAR) principles.

SAR Implications of Isomeric Repositioning:

  • Shift of the Amino Group (4 → 3): The 4-amino position is crucial for the high-affinity interaction with heme.[2] Moving the amino group to the 3-position would significantly alter the geometry and electronic distribution of the molecule, likely disrupting this critical interaction. This suggests that this compound would have a substantially lower intrinsic antimalarial activity via the heme-binding mechanism.

  • Shift of the Chloro Group (7 → 4): The 7-chloro substituent provides a key electronic influence that enhances the ability of the 4-aminoquinoline core to inhibit β-hematin formation.[2] Relocating this electron-withdrawing group to the 4-position, and simultaneously making that position unavailable for the essential amino side-chain, fundamentally changes the pharmacophore. The 4-position is the site of nucleophilic aromatic substitution for attaching the side chains that are critical for drug accumulation and activity.[10] Placing a chlorine atom here makes it a reactive site for synthesis, but not necessarily a stable, active therapeutic in the same class as chloroquine.

While direct data is scarce, related structures offer clues. For example, derivatives of 2-chloroquinolin-3-yl moieties have been synthesized and shown to possess anticancer efficacy, suggesting that the chloroquinoline-3-yl scaffold is not devoid of biological potential, though its mechanism is likely different from that of the 4-aminoquinolines.[11]

Part 3: Head-to-Head Comparison and Future Outlook

Feature 7-chloro-4-aminoquinoline This compound
Primary Biological Activity Potent antimalarial, emerging anticancer agent.[7]Largely uncharacterized; primarily a synthetic intermediate.
Known Mechanism of Action Inhibition of heme polymerization (antimalarial); inhibition of autophagy (anticancer).[3][9]Unknown; predicted to have poor heme-binding capacity.
Potency Low nanomolar (antimalarial) to low micromolar (anticancer) range.[5][8]Not established.
Volume of Research Extensive; thousands of publications and clinical trials.Very limited; cited mainly in synthetic chemistry literature.
Therapeutic Status Core of FDA-approved drugs (e.g., Chloroquine, Hydroxychloroquine).No therapeutic use.

Future Directions: The significant knowledge gap for this compound presents a clear research opportunity. A logical first step would be to subject the compound to the same standardized biological assays used to characterize its famous isomer. This would involve in vitro screening for antimalarial, anticancer, and general cytotoxic activity. Such studies would definitively establish whether this isomer possesses novel biological properties or is, as its current use suggests, primarily a synthetic tool.

Workflow: Evaluation of a Novel Quinoline Compound

cluster_screens cluster_mechanisms start Synthesize & Purify This compound screen Primary In Vitro Screening start->screen antimalarial Antimalarial Assay (P. falciparum) screen->antimalarial anticancer Anticancer Assay (e.g., MCF-7, HCT-116) screen->anticancer cytotox General Cytotoxicity (e.g., Vero, 3T3 cells) screen->cytotox decision Significant Activity? antimalarial->decision anticancer->decision cytotox->decision stop Conclude: Primarily a Synthetic Intermediate decision->stop No mechanistic Secondary / Mechanistic Assays decision->mechanistic Yes heme_assay β-Hematin Inhibition Assay mechanistic->heme_assay autophagy_assay Autophagy Flux Assay mechanistic->autophagy_assay target_id Target Identification Studies mechanistic->target_id develop Lead Compound for Further Development heme_assay->develop autophagy_assay->develop target_id->develop

Caption: A proposed workflow for the biological evaluation of this compound.

Part 4: Key Experimental Protocols

For researchers wishing to directly compare these isomers, the following standardized protocols are recommended.

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA. A decrease in fluorescence in treated samples compared to untreated controls indicates inhibition of parasite growth.

Methodology:

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing (e.g., 1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well black plate, add 100 µL of the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit). Add 100 µL of the diluted test compounds. Include wells for positive (chloroquine) and negative (vehicle, DMSO) controls.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions to allow for parasite maturation and replication.

  • Lysis and Staining: Prepare a lysis buffer containing Tris buffer, saponin, Triton X-100, EDTA, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from blank wells (uninfected red blood cells). Plot the percentage of growth inhibition versus the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response).

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Grow a human cancer cell line (e.g., MCF-7 breast cancer) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000–10,000 cells per well in 100 µL of medium into a 96-well plate. Allow cells to adhere for 24 hours.[8]

  • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle controls (DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log of the drug concentration and determine the 50% growth inhibition (GI₅₀) or cytotoxic concentration (IC₅₀) using non-linear regression.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bioactive Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Quinoline Core and a Tale of Two Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and kinase inhibitory effects.[1][2] Our investigation targets the structure-activity relationship (SAR) of 4-chloroquinolin-3-amine derivatives . However, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated SAR studies for this specific substitution pattern.

In contrast, the isomeric 4-amino-7-chloroquinoline scaffold, the foundation of the renowned antimalarial drug Chloroquine, has been extensively researched. Furthermore, recent advancements in kinase inhibitor development have shed light on 4-aminoquinoline-3-carboxamide derivatives, providing crucial insights into the functionalization of the C3 position.[3]

This guide, therefore, adopts a comparative and deductive approach. By meticulously analyzing the rich SAR data of these two well-documented scaffolds, we will construct a robust, evidence-based framework. This will allow us to compare their performance, understand the causal relationships behind their activity, and extrapolate a predictive SAR model for the less-explored, yet promising, this compound core.

Part 1: The Archetype - SAR of 4-Amino-7-chloroquinoline Derivatives

The 4-amino-7-chloroquinoline scaffold is the quintessential quinoline antimalarial and has recently been repurposed for its cytotoxic effects against cancer cell lines.[4] The key to its biological activity lies in a delicate interplay between the quinoline core and its side chain, which dictates target engagement and cellular accumulation.

Core Tenets of the 4-Amino-7-chloroquinoline SAR
  • The 7-Chloro Group: This electron-withdrawing group is considered critical for activity. It is proposed to be essential for the inhibition of β-hematin formation, a key detoxification process for the malaria parasite.[5] Substitution of the 7-chloro group with others like -Br, -OCH₃, or -CH₃ typically leads to a decrease in antimalarial activity.[6]

  • The 4-Amino Linkage: The nitrogen atom at the C4 position is crucial. Replacing it with sulfur (S) or oxygen (O) diminishes activity, highlighting the importance of this specific linkage for both target binding and the molecule's physicochemical properties.[6]

  • The Aliphatic Side Chain: The nature of the side chain attached to the 4-amino group is a primary determinant of potency, drug resistance circumvention, and therapeutic index.

    • Length: An optimal side chain length of 2 to 5 carbon atoms between the two nitrogen atoms is generally required for potent activity.[6][7]

    • Basicity: The terminal tertiary amine is vital. It becomes protonated within the acidic food vacuole of the parasite, leading to drug accumulation, a phenomenon known as "ion trapping."[5][6]

    • Substitution: Incorporating hydroxyl groups on the side chain can reduce toxicity.[7] Conversely, bulky or aromatic substitutions can modulate activity and resistance profiles.[8][9]

SAR_4_Amino_7_Chloroquinoline scaffold 4-Amino-7-chloroquinoline Core pos7 Position 7: Chloro Group scaffold->pos7 pos4 Position 4: Amino Linker scaffold->pos4 sidechain Alkylamino Side Chain scaffold->sidechain sar_pos7 Critical for β-hematin inhibition. Substitution decreases activity. pos7->sar_pos7 Function sar_pos4 N atom is crucial. Replacement with O or S reduces activity. pos4->sar_pos4 Function sar_sidechain Dictates potency & accumulation. - Length (2-5 C optimal) - Terminal basic N is vital - Substitutions modulate toxicity sidechain->sar_sidechain Function

Caption: Key SAR points for the 4-Amino-7-chloroquinoline scaffold.

Performance Data: Anticancer Cytotoxicity

Recent studies have explored these derivatives for their anticancer properties. The following table summarizes the 50% growth inhibition (GI₅₀) values for a series of 4-amino-7-chloroquinoline derivatives against human breast cancer cell lines.[4]

Compound IDSide Chain at C4-amino positionSubstitution at C7GI₅₀ (μM) vs. MDA-MB-468GI₅₀ (μM) vs. MCF-7
CQ N,N-diethyl-pentane-1,4-diamineChloro22.0132.22
Comp. 5 N',N'-dimethyl-ethane-1,2-diamineChloro10.8536.77
Comp. 8 N',N'-dimethyl-ethane-1,2-diamineMethoxy12.0112.90
Comp. 10 Bis(7-chloroquinolin-4-yl)-ethane-1,2-diamineChloro7.3514.80

Data sourced from Kumar et al. (2009).[4]

Analysis: The data reveals that modifications to the side chain and the C7 substituent have a significant impact. The bisquinoline derivative 10 shows a 3-fold increase in activity against MDA-MB-468 cells compared to Chloroquine (CQ).[4] Interestingly, replacing the 7-chloro group with a 7-methoxy group (Comp. 8 ) decreases activity against MDA-MB-468 but significantly enhances it against MCF-7 cells, suggesting a cell-line-specific SAR.[4]

Part 2: Probing the C3 Position - SAR of 4-Aminoquinoline-3-carboxamide Derivatives

To understand the influence of substitutions at the C3 position, we turn to a novel series of 4-aminoquinoline-3-carboxamides developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases.[3]

Core Tenets of the 4-Aminoquinoline-3-carboxamide SAR

This scaffold was developed via a structure-hopping strategy from a less soluble cinnoline core. The quinoline ring acts as a bioisostere, significantly improving drug-like properties, particularly aqueous solubility.

  • The 3-Carboxamide Group: This group is a critical pharmacophoric element. The amide NH and carbonyl oxygen participate in essential hydrogen bonding interactions within the kinase hinge region. The substituent on the amide nitrogen (R²) can be modified to optimize potency and permeability.

  • The 4-Amino Group: The substituent on the 4-amino group (R¹) extends into the solvent-exposed region of the kinase. This position is highly tolerant of diverse substitutions, which can be used to fine-tune solubility, metabolic stability, and other pharmacokinetic properties without sacrificing potency. For instance, introducing polar groups like morpholine can enhance solubility.

SAR_4_Amino_3_Carboxamide scaffold 4-Aminoquinoline-3-carboxamide Core pos3 Position 3: Carboxamide scaffold->pos3 pos4 Position 4: Amino Group scaffold->pos4 sar_pos3 Critical for kinase hinge binding. R² modulates potency. pos3->sar_pos3 Function sar_pos4 Extends to solvent region. R¹ modulates PK properties (e.g., solubility). pos4->sar_pos4 Function Workflow_Synthesis start This compound (Starting Scaffold) step1 Nucleophilic Aromatic Substitution (SNAr) at C4 Position start->step1 Introduce R¹ (R¹-H, R¹-O⁻, R¹-S⁻) step2 Functionalization of C3-Amine Group (e.g., Acylation, Alkylation) step1->step2 Introduce R² library Diverse Library of Target Compounds step2->library

References

A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-aminoquinoline scaffold is of paramount importance. This privileged structure is the cornerstone of numerous therapeutic agents, most notably antimalarials like chloroquine and amodiaquine, but also compounds with anticancer, antiviral, and anti-inflammatory properties.[1][2] The efficacy of these molecules is intrinsically linked to their synthesis. A thorough understanding of the available synthetic routes is therefore crucial for the rational design and efficient production of novel 4-aminoquinoline-based drugs.

This guide provides a comparative analysis of the primary synthetic strategies for accessing 4-aminoquinolines. We will delve into the mechanistic underpinnings of classical methods, explore the advancements offered by modern catalytic systems, and provide practical, field-proven insights to inform your experimental choices.

I. Classical Approaches: The Foundation of 4-Aminoquinoline Synthesis

For over a century, a collection of named reactions has provided the fundamental pathways to the quinoline core. While sometimes necessitating harsh conditions, their reliability and the accessibility of starting materials ensure their continued relevance.

The Conrad-Limpach-Knorr Synthesis

This method involves the condensation of anilines with β-ketoesters. A key feature of this synthesis is the temperature-dependent regioselectivity. Lower temperatures favor the kinetic product, leading to the formation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the precursors to 4-aminoquinolines.[3][4]

Mechanism and Rationale: The reaction initiates with the nucleophilic attack of the aniline on the more electrophilic keto-carbonyl of the β-ketoester, forming a Schiff base intermediate. At elevated temperatures (around 250°C), this intermediate undergoes a thermal cyclization. The choice of a high-boiling, inert solvent such as mineral oil or diphenyl ether is critical to achieving high yields by preventing decomposition and facilitating the high-energy intramolecular cyclization.[3]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture is stirred at room temperature for 4-6 hours or until the formation of the enamine is complete (monitored by TLC).

  • Step 2: Cyclization. The resulting crude ethyl β-anilinocrotonate is added dropwise to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 250°C. The reaction is maintained at this temperature for 30 minutes.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product. The solid is collected by filtration, washed with petroleum ether, and then recrystallized from a suitable solvent (e.g., ethanol) to yield 2-methyl-4-hydroxyquinoline.

The Combes Quinoline Synthesis

The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[5]

Mechanism and Rationale: The reaction proceeds via the formation of an enamine intermediate from the aniline and the β-diketone. Strong acid, typically concentrated sulfuric acid, protonates a carbonyl group of the enamine, facilitating an intramolecular electrophilic attack on the aniline ring to form a cyclized intermediate. Subsequent dehydration yields the aromatic quinoline ring. The use of a strong dehydrating acid is crucial to drive the cyclization and dehydration steps to completion.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Step 1: Condensation and Cyclization. To a stirred solution of m-chloroaniline (1 equivalent) in concentrated sulfuric acid at 0°C, acetylacetone (1.1 equivalents) is added dropwise, maintaining the temperature below 10°C.

  • Step 2: Heating. The reaction mixture is then slowly heated to 100°C and maintained at this temperature for 1 hour.

  • Step 3: Work-up and Purification. The mixture is cooled to room temperature and carefully poured onto crushed ice. The solution is neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and straightforward methods for preparing substituted quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7]

Mechanism and Rationale: The reaction can be catalyzed by either acid or base. The initial step is an aldol-type condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the newly formed carbonyl, and subsequent dehydration to afford the quinoline ring.[6] The choice of catalyst can influence the reaction rate and yield, with various Lewis and Brønsted acids, as well as bases like potassium hydroxide or piperidine, being effective.

Experimental Protocol: Synthesis of a Functionalized Quinoline

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve the o-aminoaryl ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Step 2: Catalysis. Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Step 3: Reflux. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

II. Modern Synthetic Strategies: Efficiency and Scope

While classical methods are foundational, modern synthetic chemistry has introduced more efficient and versatile routes to 4-aminoquinolines, often with milder reaction conditions and broader substrate scope.

Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-haloquinoline, typically 4-chloroquinoline, with a primary or secondary amine.[1]

Mechanism and Rationale: The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. The amine attacks the C4 carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide leaving group. This reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO. Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[1][2]

Experimental Protocol: Synthesis of a 4-Aminoquinoline via SNAr

  • Step 1: Reaction Setup. In a microwave-safe vial, combine 4,7-dichloroquinoline (1 equivalent), the desired amine (1.2-2 equivalents), and a base such as potassium carbonate (if the amine salt is not used) in a suitable solvent like DMSO.

  • Step 2: Microwave Irradiation. Seal the vial and heat the mixture in a microwave reactor to 140-180°C for 20-30 minutes.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the synthesis of 4-aminoquinolines from 4-haloquinolines.[8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the 4-haloquinoline to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the 4-aminoquinoline product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination for 4-Aminoquinoline Synthesis

  • Step 1: Catalyst Preparation. In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) to an oven-dried Schlenk flask.

  • Step 2: Reagent Addition. Add the 4-chloroquinoline derivative and the amine to the flask.

  • Step 3: Solvent Addition and Reaction. Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Step 4: Work-up and Purification. Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic Route Starting Materials Typical Conditions Advantages Disadvantages Scalability
Conrad-Limpach-Knorr Anilines, β-ketoestersHigh temperature (250°C)Good for 4-hydroxyquinolinesHarsh conditions, limited substrate scopeModerate
Combes Anilines, β-diketonesStrong acid, heatingAccess to 2,4-disubstituted quinolinesHarsh conditions, potential for side reactionsModerate
Friedländer o-Aminoaryl aldehydes/ketones, α-methylene carbonylsAcid or base catalysis, heatingHigh versatility, good yieldsAvailability of substituted o-aminoaryl carbonyls can be a limitationGood
SNAr 4-Haloquinolines, aminesHigh temperature or microwave irradiationDirect, efficient for a wide range of aminesRequires pre-functionalized quinolineExcellent
Buchwald-Hartwig 4-Haloquinolines, aminesPd catalyst, ligand, base, heatingBroad substrate scope, mild conditions, high functional group toleranceCost of catalyst and ligands, sensitivity to air and moistureGood, with process optimization

IV. Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams illustrate the core mechanisms and a general workflow for the synthesis and evaluation of novel 4-aminoquinoline analogs.

Conrad-Limpach-Knorr_Mechanism cluster_0 Condensation cluster_1 Cyclization cluster_2 Aromatization Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Nucleophilic Attack BetaKetoester β-Ketoester BetaKetoester->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate High Temperature (250°C) Hydroxyquinoline 4-Hydroxyquinoline CyclizedIntermediate->Hydroxyquinoline Dehydration

Caption: Mechanism of the Conrad-Limpach-Knorr Synthesis.

Friedlander_Annulation_Mechanism cluster_0 Aldol Condensation cluster_1 Cyclization & Dehydration OrthoAminoKetone o-Aminoaryl Ketone Enone α,β-Unsaturated Carbonyl OrthoAminoKetone->Enone Base or Acid Catalyst AlphaMethylene α-Methylene Carbonyl AlphaMethylene->Enone Quinoline Substituted Quinoline Enone->Quinoline Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Friedländer Annulation.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH PdAmido Pd(II)-Amido Complex AmineCoord->PdAmido -HX (Base) PdAmido->Pd0 Reductive Elimination Product 4-Aminoquinoline PdAmido->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Drug_Development_Workflow Synthesis Synthesis of 4-Aminoquinoline Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., Antimalarial Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies LeadOpt->InVivo

Caption: General Workflow for 4-Aminoquinoline Drug Development.

V. Conclusion and Future Perspectives

The synthesis of 4-aminoquinolines has a rich history, with classical methods providing a solid foundation and modern techniques offering enhanced efficiency, versatility, and milder conditions. For drug development professionals, a deep understanding of these synthetic routes is essential for the successful discovery and production of new therapeutic agents.

The choice of a particular synthetic strategy will always be a balance of factors including substrate availability, desired substitution patterns, scalability, and cost. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, sustainable, and atom-economical methods for the synthesis of 4-aminoquinolines will remain a key area of research in synthetic and medicinal chemistry.

VI. References

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. (2016-01-14). Available at: --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers Media S.A. (2025-04-01). Available at: --INVALID-LINK--

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. (Date not available). Available at: --INVALID-LINK--

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. (2025-08-06). Available at: --INVALID-LINK--

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. (Date not available). Available at: --INVALID-LINK--

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. (2021-05-11). Available at: --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. (2025-03-31). Available at: --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry. (2020-06-02). Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Benchchem. (Date not available). Available at: --INVALID-LINK--

  • The Friedländer Synthesis of Quinolines. ResearchGate. (Date not available). Available at: --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. (2025-04-01). Available at: --INVALID-LINK--

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem. (Date not available). Available at: --INVALID-LINK--

  • The Friedländer Synthesis of Quinolines. ResearchGate. (Date not available). Available at: --INVALID-LINK--

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (Date not available). Available at: --INVALID-LINK--

  • Synthesis of quinolines. Organic Chemistry Portal. (Date not available). Available at: --INVALID-LINK--

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. (Date not available). Available at: --INVALID-LINK--

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. (2021-02-01). Available at: --INVALID-LINK--

  • The Skraup Synthesis of Quinolines. ResearchGate. (Date not available). Available at: --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (Date not available). Available at: --INVALID-LINK--

  • Buchwald–Hartwig Amination. Wikipedia. (Date not available). Available at: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (Date not available). Available at: --INVALID-LINK--

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. (Date not available). Available at: --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (Date not available). Available at: --INVALID-LINK--

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Royal Society of Chemistry. (2021-12-06). Available at: --INVALID-LINK--

  • Combes quinoline synthesis. Wikipedia. (Date not available). Available at: --INVALID-LINK--

  • Friedlaender Synthesis. Organic Chemistry Portal. (Date not available). Available at: --INVALID-LINK--

References

A Comparative Guide to the Kinase Inhibitory Profile of 4-Anilino-3-Cyanoquinoline Derivatives: A Surrogate for 4-Chloroquinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3]

This guide will delve into the assessment of the kinase inhibitory profile of quinoline derivatives. While the initial focus was on 4-chloroquinolin-3-amine derivatives, a comprehensive search of the scientific literature reveals a scarcity of publicly available kinase screening data for this specific scaffold. However, a closely related class of compounds, the 4-anilino-3-cyanoquinolines, has been successfully explored as potent kinase inhibitors, particularly against Src kinase.[4][5] Therefore, this guide will use the 4-anilino-3-cyanoquinolines as a case study to provide a framework for assessing the kinase inhibitory profile of quinoline-based compounds. We will compare their performance with established, multi-kinase inhibitors and provide the detailed experimental methodologies required for such an evaluation.

The Rationale Behind Kinase Inhibition Assays

The primary goal of a kinase inhibition assay is to determine the potency of a compound against a specific kinase or a panel of kinases. The most common metric for potency is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Selecting the right assay is crucial for generating reliable and reproducible data. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding of an inhibitor to the kinase's ATP-binding site. This assay is highly sensitive, amenable to high-throughput screening, and can be used to determine the binding affinity of inhibitors.

Comparative Kinase Inhibitory Profile

To provide a meaningful assessment of the 4-anilino-3-cyanoquinoline derivatives, their inhibitory activity is compared against well-characterized, FDA-approved kinase inhibitors: Dasatinib, Bosutinib, and Gefitinib. These comparators have known inhibitory profiles against a broad range of kinases and serve as benchmarks for potency and selectivity.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Compound 1a 4-Anilino-3-cyanoquinolineSrc30[5]
Compound 31a 4-Anilino-3-cyanoquinolineSrc1.2[5]
Dasatinib AminopyrimidineSrc<1 - 8.5[6][7]
Abl0.1 - 3[8]
c-KIT<30[9]
PDGFR<30[9]
Bosutinib Anilino-quinolinecarbonitrileSrc1.2[10]
Abl1[10]
Gefitinib AnilinoquinazolineEGFR13.06 - 77.26[11]

Analysis of Inhibitory Data:

  • Potency: The 4-anilino-3-cyanoquinoline derivative 31a demonstrates exceptional potency against Src kinase, with an IC50 of 1.2 nM.[5] This is comparable to the potency of the established Src inhibitors Dasatinib and Bosutinib.[5][6][10] The parent compound, 1a , is less potent with an IC50 of 30 nM, highlighting the impact of structural modifications on inhibitory activity.[5]

  • Selectivity: While the provided data for the 4-anilino-3-cyanoquinolines is primarily focused on Src, a comprehensive assessment would involve screening against a broad panel of kinases to determine their selectivity profile. Dasatinib and Bosutinib are known multi-kinase inhibitors, targeting both Src and Abl kinases, among others.[6][8][9][10] Gefitinib, on the other hand, is more selective for EGFR.[11] A selective inhibitor may offer a better safety profile by avoiding off-target effects.

  • Structure-Activity Relationship (SAR): The significant increase in potency from compound 1a to 31a underscores the importance of SAR studies. The modifications at the C-7 position of the quinoline ring and the C-4 anilino group in compound 31a are crucial for its enhanced activity.[5]

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential.

Synthesis of 4-Anilino-3-cyanoquinoline Derivatives

The synthesis of 4-anilino-3-cyanoquinoline derivatives typically involves a nucleophilic aromatic substitution reaction between a 4-chloro-3-cyanoquinoline precursor and a substituted aniline.[5]

Reactant1 4-Chloro-3-cyanoquinoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Substituted Aniline Reactant2->Reaction Product 4-Anilino-3-cyanoquinoline Derivative Reaction->Product

Caption: General synthetic scheme for 4-anilino-3-cyanoquinoline derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the 4-chloro-3-cyanoquinoline precursor and the desired substituted aniline in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for a specified period, typically several hours, to facilitate the nucleophilic substitution.

  • Workup: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final 4-anilino-3-cyanoquinoline derivative.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.

cluster_0 Assay Principle cluster_1 No Inhibitor cluster_2 With Inhibitor Kinase Kinase Tracer Alexa Fluor® 647-Tracer Kinase->Tracer Binding Antibody Europium-labeled Antibody Kinase->Antibody Binding Antibody->Tracer FRET Signal Inhibitor Test Compound (4-Anilino-3-cyanoquinoline) Kinase_Inhibitor Kinase Inhibitor->Kinase_Inhibitor Binding Antibody_Inhibitor Europium-labeled Antibody Kinase_Inhibitor->Antibody_Inhibitor Binding Tracer_Inhibitor Alexa Fluor® 647-Tracer Antibody_Inhibitor->Tracer_Inhibitor No FRET cluster_0 EGFR and Src Signaling EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Src Src STAT3 STAT3 Src->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Inhibitor 4-Anilino-3-cyanoquinoline (e.g., Compound 31a) Inhibitor->Src Inhibition

References

evaluating the drug-like properties of 4-Chloroquinolin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Drug-Like Properties of 4-Chloroquinolin-3-amine Analogs

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide array of biologically active molecules. Its derivatives have been extensively investigated for their potential as kinase inhibitors, antimalarial agents, and anticancer therapeutics. However, promising biological activity alone is insufficient for a compound to become a viable drug candidate. Early and rigorous assessment of its drug-like properties—encompassing physicochemical characteristics, metabolic stability, and safety profiles—is paramount to de-risk drug development projects and identify candidates with the highest probability of success.

This guide provides a comprehensive framework for the systematic evaluation of drug-like properties for novel this compound analogs. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis to illustrate how subtle structural modifications can profoundly impact a compound's overall profile.

Foundational Physicochemical Properties: Solubility and Lipophilicity

The journey of a drug from administration to its target is fundamentally governed by its physicochemical properties. Aqueous solubility and lipophilicity are two of the most critical parameters, influencing everything from oral absorption to plasma protein binding.

  • Aqueous Solubility: Poor solubility is a leading cause of failure in drug development. It can lead to poor absorption, low bioavailability, and challenges in formulation. For orally administered drugs, a minimum solubility is required to ensure dissolution in the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): This parameter, measured as the logarithm of the partition coefficient between octanol and water, dictates a compound's ability to permeate lipid membranes. An optimal LogP (typically between 1 and 3) is often sought. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LogD is a more physiologically relevant measure as it considers the ionization state of the compound at a specific pH (e.g., 7.4).

Experimental Workflow: Kinetic Solubility and LogD Assessment

A tiered approach is often employed, starting with high-throughput in silico predictions to rank initial ideas, followed by robust experimental validation.

G cluster_0 Evaluation Workflow A Virtual Library of Analogs B In Silico Prediction (Solubility, LogP) A->B Computational Screening C Prioritize & Synthesize (5-10 Analogs) B->C Select Diverse Set D Kinetic Solubility Assay (Nephelometry) C->D E LogD7.4 Assay (Shake-Flask or HPLC) C->E F Data Analysis & Ranking D->F E->F G cluster_1 Metabolic Stability Workflow A Incubate Analog with Liver Microsomes + NADPH B Time Point Sampling (0, 5, 15, 30, 60 min) A->B C Quench Reaction (Acetonitrile) B->C D Analyze Remaining Parent Compound via LC-MS/MS C->D E Plot ln(% Remaining) vs. Time D->E F Calculate Half-Life (t½) & Intrinsic Clearance (CLint) E->F

Safety Operating Guide

Navigating the Disposal of 4-Chloroquinolin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Chloroquinolin-3-amine, a heterocyclic amine, represents a class of compounds that, while valuable in research, requires meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols for chlorinated aromatic amines.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

This compound, as a chlorinated aromatic amine, should be presumed hazardous. Structurally related compounds exhibit a range of toxicities, including acute toxicity if swallowed, skin and eye irritation, and potential carcinogenicity.[1][2][3][4] The primary hazards necessitating stringent disposal protocols are:

  • Toxicity: Aromatic amines can be toxic, and chlorinated compounds often exhibit enhanced persistence and bioaccumulation potential in the environment.[1]

  • Irritation: Direct contact can cause significant irritation to the skin and eyes.[3]

  • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[1][4] Improper disposal can lead to significant environmental contamination.

Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential.

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste identification and segregation at the point of generation. Never mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS office.

Parameter Value/Instruction Rationale & Citation
Chemical Name This compoundEnsures accurate identification for waste management personnel.
CAS Number 58401-43-7Provides a unique identifier for the chemical substance.[5][6]
Molecular Formula C₉H₇ClN₂Defines the elemental composition of the molecule.[5][6]
Molecular Weight 178.62 g/mol Important for chemical inventory and reaction calculations.[5][6]
Physical Form SolidDictates the appropriate waste container and handling procedures.
Primary Hazards Acute toxicity (presumed), Skin/Eye Irritant, Potential Carcinogen, Aquatic Toxicity.Based on data from similar compounds, this dictates the high level of caution required.[1][2][3][4]
Incompatible Materials Strong oxidizing agents, Strong acids.Prevents dangerous chemical reactions within the waste container.[2][3]
Waste Container Clearly labeled, sealed, and compatible container (e.g., polyethylene).Prevents leaks, spills, and exposure.
Waste Labeling "Hazardous Waste," full chemical name, and hazard pictograms.Complies with regulatory requirements and informs handlers of the risks.

Step-by-Step Disposal Protocols

The following protocols provide a clear, actionable workflow for managing different forms of this compound waste.

Protocol 1: Disposal of Solid this compound and Contaminated Labware

This protocol applies to the pure compound, reaction residues, and disposable items such as weigh boats, pipette tips, and gloves.

  • Designate a Waste Container: Use a robust, sealable container, such as a high-density polyethylene (HDPE) pail or drum.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write "this compound" and any other components of the waste.

  • Collection: Carefully place all solid waste into the designated container. Minimize the generation of dust.

  • Sealing: Securely seal the container after each addition of waste.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

Protocol 2: Disposal of Liquid Waste Containing this compound

This protocol is for solutions containing the compound, such as mother liquors from crystallization or solutions from chromatography.

  • Designate a Liquid Waste Container: Use a compatible, leak-proof container with a screw-top cap, preferably made of HDPE.

  • Segregation: Do not mix this waste with other solvent streams unless approved by your EHS department. Halogenated waste streams are often incinerated and require separate collection.

  • Labeling: Pre-label the container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components with their approximate percentages.

  • Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Sealing and Storage: Tightly cap the container after each use and store it in a designated satellite accumulation area with secondary containment.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment cluster_disposal Final Disposal Waste Generate Waste (Solid or Liquid) Assess Characterize Waste: - Solid (Pure, Contaminated Items) - Liquid (Solutions) Waste->Assess Segregate Segregate from Incompatible Materials (Oxidizers, Acids) Assess->Segregate SolidContainer Solid Waste Container (Labeled HDPE Pail) Segregate->SolidContainer Solid LiquidContainer Liquid Waste Container (Labeled HDPE Bottle) Segregate->LiquidContainer Liquid Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store Pickup Schedule EHS Waste Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Decontamination of Surfaces and Glassware
  • Prepare Decontamination Solution: A solution of soap and water is generally effective for initial cleaning.

  • Wipe Down: Thoroughly wipe down contaminated surfaces, working from the least to the most contaminated areas.

  • Collect Waste: All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste as described in Protocol 1.

  • Rinse Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. This rinseate must be collected as hazardous liquid waste (Protocol 2). Follow with a standard wash with soap and water.

Emergency Spill Procedures
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before addressing the spill, don the full mandatory PPE.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

By adhering to these rigorous protocols, researchers can handle and dispose of this compound in a manner that ensures personal safety and protects the environment, upholding the highest standards of scientific responsibility.

References

Navigating the Safe Handling of 4-Chloroquinolin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. 4-Chloroquinolin-3-amine, a key building block in medicinal chemistry, presents a specific set of handling challenges that demand a robust and well-understood safety protocol. This guide provides essential, experience-driven insights and step-by-step procedures for the safe management of this compound, from initial handling to final disposal. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard Profile: Why Caution is Critical

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a chlorinated quinoline with an amine substituent—provides clear indicators of its potential hazards. Structurally similar compounds, such as 4-chloroquinoline and other aromatic amines, are known to be harmful if swallowed, irritating to the eyes, respiratory system, and skin, and may cause skin sensitization.[1] Some quinoline derivatives are also suspected of having mutagenic or carcinogenic properties.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar toxicological properties.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Accidental ingestion also poses a significant risk.[1] Long-term or repeated exposure to similar aromatic amines can lead to cumulative health effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum Required PPE
Weighing and preparing solutions Chemical splash goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, and respiratory protection (N95 or higher-rated respirator).
Conducting reactions and work-up Chemical splash goggles or a face shield, chemical-resistant gloves, a chemical-resistant apron over a lab coat, and work within a certified chemical fume hood.[3][4]
Handling spills Full-face respirator with appropriate cartridges, chemical-resistant gloves, disposable coveralls, and chemical-resistant boots.[5][6]
Waste disposal Chemical splash goggles, chemical-resistant gloves, and a lab coat.

A Note on Glove Selection: Not all gloves offer the same level of protection against every chemical. For aromatic amines, it is crucial to select gloves made of materials like nitrile or neoprene.[3] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[2]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Assess Task and Potential Exposure High_Exposure High Potential for Aerosolization or Splash? Start->High_Exposure Low_Exposure Low Potential for Exposure (e.g., handling sealed container) Start->Low_Exposure Level_C Level C PPE: - Chemical goggles - Lab coat - Chemical-resistant gloves - Respiratory protection (N95) High_Exposure->Level_C No (Standard Handling) Level_B Level B PPE: - Full-face respirator - Chemical-resistant suit - Double gloves - Boots High_Exposure->Level_B Yes (Large Spill) Low_Exposure->High_Exposure No Level_D Level D PPE: - Safety glasses - Lab coat - Standard gloves Low_Exposure->Level_D Yes

Caption: Decision workflow for selecting appropriate PPE levels.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Preparation and Weighing
  • Work in a Controlled Area: Always handle solid this compound within a certified chemical fume hood to prevent the inhalation of fine dust particles.[7]

  • Designate a Workspace: Clearly demarcate the area where the compound will be handled.

  • Use Appropriate Tools: Employ spatulas and weighing paper suitable for handling potent compounds. Avoid actions that could generate dust, such as scraping vigorously.

  • Tare and Weigh Carefully: Tare the balance with the weighing vessel. Carefully add the desired amount of the compound, minimizing any disturbance.

  • Clean Up Immediately: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cleaning materials as hazardous waste.

Solution Preparation and Reaction
  • Add Reagents Slowly: When dissolving the compound or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Maintain Ventilation: Ensure the chemical fume hood is operating correctly throughout the entire process.

  • Seal Containers: Keep all containers holding this compound and its solutions tightly sealed when not in use.

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety officer.[1]

  • Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate level of PPE, including respiratory protection.[5]

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material to contain the spread.

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including empty containers, weighing paper, gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves collection by a certified waste management company.[1]

  • Do Not Dispose in Sinks or Regular Trash: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash receptacles.[7]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Chloroquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.